molecular formula C8H7BrN2 B1524584 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-41-0

3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1524584
CAS No.: 1190314-41-0
M. Wt: 211.06 g/mol
InChI Key: NXDMFWNWKLYMHM-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190314-41-0) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This brominated heterocyclic compound serves as a versatile synthetic intermediate for the construction of more complex molecules. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known as 7-azaindole, and is a core component in active pharmaceutical ingredient research. This scaffold is of significant research value in the development of potent enzyme inhibitors. Scientific studies have established that the pyrrolo[2,3-b]pyridine core is a key pharmacophore in potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease considered a therapeutic target for a range of chronic pulmonary inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and Cystic Fibrosis . The bromine substituent at the 3-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships. The methyl group at the 5-position is a modification that has been shown to be well-tolerated in certain pharmacological profiles, as research indicates that position 5 of the scaffold can interact with the enzyme's binding site and accommodate various substituents . This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all recommended safety protocols.

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDMFWNWKLYMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265968
Record name 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-41-0
Record name 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Initial Biological Screening of 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine for Kinase Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in kinase inhibitor discovery.

Abstract

This guide provides an in-depth technical framework for conducting the initial biological screening of a novel small molecule, 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, for inhibitory activity against the human kinome. Moving beyond a simple list of protocols, this document elucidates the scientific rationale behind the proposed screening cascade, from the foundational importance of the pyrrolo[2,3-b]pyridine scaffold to the selection of robust assay technologies and the critical interpretation of primary data. We detail a tiered, self-validating experimental strategy designed to maximize the generation of reliable, actionable data, thereby providing a solid foundation for subsequent hit-to-lead development.

| The Scientific Premise: Why Screen This Scaffold?

The decision to screen this compound is grounded in established medicinal chemistry principles. The core scaffold, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a "privileged structure" in kinase inhibitor design.[1] Its defining feature is the ability to form bidentate hydrogen bonds with the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the interaction of the adenine ring of ATP.[1][2]

Numerous FDA-approved drugs and clinical candidates, such as the BRAF inhibitor Vemurafenib, are built upon this versatile framework.[2] The 7-azaindole scaffold has been successfully employed to target a wide array of kinases, demonstrating its broad utility across the kinome.[2][3][4] The specific substitutions on our compound of interest—a bromine at position 3 and a methyl group at position 5—are designed to probe specific pockets within the ATP-binding site, potentially conferring novel selectivity and potency. This guide, therefore, outlines the critical first steps in experimentally validating this hypothesis.

| The Screening Cascade: A Phased Approach to Discovery

A robust initial screening campaign should be structured as a cascade, where data from each stage informs the decisions of the next. This tiered approach is both resource-efficient and scientifically rigorous, ensuring that only the most promising and well-validated hits proceed.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Orthogonal Validation Primary_Screen Broad Kinome Profiling (Single High Concentration) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response IC50 Determination (10-point curve) Hit_Identification->Dose_Response Prioritized Hits Potency_Ranking Potency & Curve Quality (pIC50, Hill Slope) Dose_Response->Potency_Ranking Non-linear Regression Orthogonal_Assay Orthogonal Assay (e.g., Target Engagement) Potency_Ranking->Orthogonal_Assay Confirmed Potent Hits Hit_Confirmation Confirmed Hit Orthogonal_Assay->Hit_Confirmation Data Correlation

Caption: A three-phase kinase inhibitor screening cascade.

| Phase 1: Primary Screening - Broad Kinome Profiling

Objective: To obtain a broad, unbiased view of the compound's activity across a representative panel of the human kinome at a single, high concentration. This identifies initial "hits" for further investigation.

| Causality of Assay Choice: ADP-Glo™ Kinase Assay

For a primary screen, the ideal assay is universal, robust, and amenable to high-throughput screening (HTS). We select the Promega ADP-Glo™ Kinase Assay.[5]

  • Universality: The assay measures the production of ADP, a universal product of all kinase reactions.[5][6][7] This allows for the screening of virtually any kinase without the need for specific antibodies or modified substrates.

  • High Sensitivity & Dynamic Range: It is a bioluminescent, endpoint assay that measures product formation (ADP), which is inherently more sensitive than measuring substrate depletion (ATP).[8][9][10] This allows the assay to be run at low ATP concentrations, more closely mimicking physiological conditions and increasing sensitivity for ATP-competitive inhibitors.

  • Robustness: The two-step process first terminates the kinase reaction and depletes remaining ATP, then converts the generated ADP back to ATP for detection.[5][11] This minimizes signal interference and leads to high Z'-factor values, a key metric of assay quality.[9]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase_Rxn Kinase + Substrate + ATP ADP + Phospho-Substrate + ATP (remaining) Add_Reagent1 Add ADP-Glo™ Reagent Kinase_Rxn->Add_Reagent1 ATP_Depletion Remaining ATP is depleted Add_Reagent1->ATP_Depletion Add_Reagent2 Add Kinase Detection Reagent ATP_Depletion->Add_Reagent2 ADP_to_ATP ADP is converted to ATP Add_Reagent2->ADP_to_ATP Luminescence ATP + Luciferin → Light ADP_to_ATP->Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.[11]

| Experimental Protocol: Single-Point Kinome Screen
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working concentration for the assay that, when added to the reaction, results in a final screening concentration of 10 µM with a final DMSO concentration ≤ 1%.

  • Kinase Panel Selection: Utilize a broad, commercially available kinase panel (e.g., >300 kinases) covering all major families of the kinome.

  • Assay Plate Setup (384-well format):

    • Negative Control Wells: Add kinase, substrate, and ATP in buffer, plus an equivalent volume of DMSO (vehicle). (n=32 wells).

    • Positive Control Wells: Add kinase and substrate in buffer, without ATP (or with a known potent inhibitor). (n=32 wells).

    • Test Compound Wells: Add kinase, substrate, ATP in buffer, and the test compound to a final concentration of 10 µM. (n=2 wells per kinase).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.[11]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction. Incubate at room temperature for 40 minutes.[11][12]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11][12]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

| Data Analysis & Hit Identification
  • Assay Quality Control (Z'-Factor): Before analyzing test compound data, calculate the Z'-factor to validate the assay's quality.[13] The Z'-factor is calculated from the means (µ) and standard deviations (σ) of the positive (pc) and negative (nc) controls.

    • Formula: Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|

    • Interpretation: An assay is considered excellent for screening if the Z'-factor is between 0.5 and 1.0.[14][15]

  • Percent Inhibition Calculation: For each kinase, calculate the percent inhibition using the following formula:

    • Formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pc) / (Signal_nc - Signal_pc))

  • Hit Criteria: A "hit" is defined as any kinase where the compound demonstrates >50% inhibition at 10 µM. This threshold is a standard starting point, balancing the need to identify genuine activity while minimizing false positives.

| Phase 2: Dose-Response and Potency Determination

Objective: To confirm the activity of primary hits and determine their potency by calculating the half-maximal inhibitory concentration (IC50).

| Experimental Protocol: IC50 Determination
  • Hit Selection: Select all kinases identified as hits from the primary screen.

  • Compound Dilution Series: Create a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a concentration that will yield 30 µM as the highest final concentration in the assay.

  • Assay Execution: Perform the ADP-Glo™ assay as described in section 3.2, but replace the single concentration of the test compound with the 10-point dilution series.

  • Data Acquisition: Measure luminescence for each concentration point.

| Data Analysis: Non-Linear Regression
  • Data Normalization: Convert raw luminescence data to percent inhibition for each concentration point.

  • Curve Fitting: Plot percent inhibition against the log of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope).[16][17]

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC50 Determination: The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[18][19] This value is derived directly from the fitted curve.

  • Data Interpretation: Review the IC50 value, the R-squared value of the curve fit (>0.9 is desirable), and the Hill slope. A very steep or shallow slope may indicate non-ideal inhibition behavior.

ParameterDescriptionIdeal Value
IC50 Concentration for 50% inhibition. A measure of potency.Lower is more potent.
pIC50 -log(IC50). Useful for ranking compounds.Higher is more potent.
Goodness of fit for the regression curve.> 0.9
Hill Slope Steepness of the curve.~1.0 for 1:1 binding.

| Phase 3: Orthogonal Assay Validation

Objective: To confirm that the observed activity is genuine and not an artifact of the primary assay technology (e.g., inhibition of the luciferase reporter). This step is critical for trustworthiness.[20]

| Rationale for Orthogonal Assays

An orthogonal assay measures the same biological event using a different technology or principle.[20] For kinase inhibition, a primary luminescent assay can be confirmed with a method based on a different detection modality. This helps to rule out false positives arising from compound interference with the assay components. For example, a compound that inhibits the luciferase enzyme in the ADP-Glo™ assay would appear as a kinase inhibitor because it reduces the light output.[21]

| Recommended Orthogonal Approach: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is an ideal orthogonal method because it directly measures compound binding to the target kinase within live cells.[22][23]

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[24] The target kinase is expressed in cells as a fusion to a bright NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor) is added.[22][24] When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the kinase will competitively displace the tracer, leading to a loss of BRET signal.[24][25]

  • Advantages:

    • Physiological Relevance: It measures target binding in the complex environment of an intact cell, accounting for cell permeability and engagement with the full-length, correctly folded protein.[26]

    • Different Principle: It measures binding, not enzymatic activity, providing a truly orthogonal validation.[22][23]

    • Quantitative Data: It can provide intracellular IC50 values, offering a more physiologically relevant measure of potency.[24][27]

G cluster_0 No Inhibitor cluster_1 With Inhibitor Cell Live Cell System1 {  NanoLuc-Kinase |  Fluorescent Tracer } Cell->System1 System2 {  NanoLuc-Kinase |  Inhibitor } Cell->System2 BRET_Signal High BRET Signal System1:f1->BRET_Signal Binding & Energy Transfer No_BRET Low BRET Signal System2:f1->No_BRET Competitive Displacement

Caption: Principle of the NanoBRET™ Target Engagement Assay.[22]

| Conclusion and Forward Look

This guide outlines a systematic, robust, and scientifically-grounded strategy for the initial biological evaluation of this compound. By following this three-phase cascade—from broad primary screening and dose-response confirmation to essential orthogonal validation—researchers can generate high-quality, reliable data. A confirmed hit from this workflow, demonstrating potent activity in a biochemical assay and confirmed target engagement in a cellular context, represents a high-quality starting point for a full-fledged medicinal chemistry program, including structure-activity relationship (SAR) studies, selectivity profiling, and eventual preclinical development.[28]

References

Navigating the Solubility Landscape of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, influencing everything from synthetic yield and purification efficiency to bioavailability and formulation strategies. This technical guide provides an in-depth exploration of the solubility of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery. Rather than presenting a simple list of data points, this document aims to equip researchers, scientists, and drug development professionals with a robust understanding of the principles governing its solubility, a strategic approach to solvent selection, and a detailed methodology for its experimental determination. By synthesizing theoretical insights with practical, field-proven protocols, this guide serves as a comprehensive resource for harnessing the full potential of this important scaffold.

The Strategic Importance of Solubility in the Application of this compound

This compound, also known as 3-bromo-5-methyl-7-azaindole, is a versatile intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][2][3] Its rigid, bicyclic core, decorated with a hydrogen bond donor (the pyrrole N-H), a hydrogen bond acceptor (the pyridine nitrogen), and functional handles for further chemical modification (the bromo and methyl groups), makes it a privileged scaffold in medicinal chemistry.

However, the successful application of this intermediate is fundamentally linked to its solubility. Key considerations include:

  • Synthetic Chemistry: The choice of solvent is paramount for achieving optimal reaction rates, preventing side reactions, and ensuring the homogeneity of the reaction mixture. Poor solubility can lead to sluggish or incomplete reactions, impacting yield and purity.

  • Purification and Crystallization: Crystallization is a cornerstone of purification in pharmaceutical manufacturing.[4][5][6] Selecting an appropriate solvent system is critical for controlling crystal form (polymorphism), morphology, and for the effective removal of impurities.[7][8]

  • Formulation Development: For active pharmaceutical ingredients (APIs) derived from this scaffold, solubility directly impacts bioavailability.[9] Understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing effective oral, parenteral, or topical formulations.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solid in a liquid solvent is governed by the equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For this compound, its solubility in a given organic solvent is a nuanced interplay of its structural features and the properties of the solvent.

The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The pyrrolo[2,3-b]pyridine core contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine nitrogen), allowing for specific interactions with protic and polar aprotic solvents. The bromine atom also contributes to the molecule's polarity.

  • Non-polar Features: The fused aromatic rings and the methyl group provide lipophilic character, favoring interactions with less polar solvents through van der Waals forces.

A qualitative prediction of solubility in common organic solvents can be made based on the "like dissolves like" principle:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Good solubility is anticipated due to favorable interactions with the N-H and pyridine nitrogen of the solute.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are hydrogen bond acceptors and have significant dipole moments. Solvents like DMSO and DMF are expected to be excellent solvents due to their ability to accept a hydrogen bond from the pyrrole N-H and engage in dipole-dipole interactions. Acetone and acetonitrile are also expected to be effective solvents.[10]

  • Non-polar Solvents (e.g., Toluene, Hexanes): These solvents lack strong hydrogen bonding capabilities and have low dielectric constants. The solubility of the relatively polar this compound is expected to be limited in these solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can engage in weaker hydrogen bonding. They are likely to offer moderate solubility.

The interplay of these interactions is visually represented in the following diagram:

cluster_solute This compound cluster_solvents Common Organic Solvents solute Pyrrolo-Pyridine Core (H-bond donor/acceptor) Bromine (Polar) Methyl Group (Non-polar) protic Polar Protic (e.g., Methanol, Ethanol) H-bond donor & acceptor solute->protic Strong H-bonding (High Solubility) aprotic Polar Aprotic (e.g., DMSO, Acetone) H-bond acceptor solute->aprotic H-bonding & Dipole-Dipole (High Solubility) nonpolar Non-polar (e.g., Toluene, Hexanes) Van der Waals forces solute->nonpolar Weak van der Waals (Low Solubility)

Caption: Predicted interactions governing solubility.

A Validated Protocol for the Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and regulatory filings. The equilibrium shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[11]

Materials and Equipment
  • This compound (analytical standard grade)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility:

start Start step1 Add excess solid solute to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate on an orbital shaker at a constant temperature (e.g., 24-48 hours). step1->step2 step3 Allow solid to settle. (Centrifugation can be used). step2->step3 step4 Withdraw an aliquot of the supernatant and filter immediately through a 0.22 µm syringe filter. step3->step4 step5 Dilute the filtrate with a known volume of a suitable mobile phase. step4->step5 step6 Quantify the concentration of the diluted sample using a pre-validated HPLC method. step5->step6 step7 Calculate the original solubility (e.g., in mg/mL or mol/L). step6->step7 end_node End step7->end_node

Caption: Workflow for solubility determination.

Self-Validating System: Ensuring Trustworthiness

To ensure the integrity of the results, the protocol must be self-validating:

  • Confirmation of Equilibrium: Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau, indicating that equilibrium has been established.[11]

  • Solid Phase Analysis: The solid material remaining at the end of the experiment should be analyzed (e.g., by PXRD or DSC) to ensure that no phase transition (e.g., to a solvate or a different polymorph) has occurred during the experiment.

  • Mass Balance: A known excess of the solid should be used, and the amount remaining at the end can be weighed to ensure that the system has remained saturated throughout the experiment.

Strategic Solvent Selection for Crystallization

The goal of crystallization is not merely to solidify the product but to do so in a way that maximizes purity, yield, and desired crystal attributes.[4][7] A suitable solvent for the crystallization of this compound should exhibit moderate solubility at room temperature and high solubility at elevated temperatures.

A typical solvent screening process involves:

  • Initial Screening: Small amounts of the compound are tested for solubility in a range of solvents at both room temperature and reflux.

  • Quantitative Analysis: For promising solvents, a full solubility curve as a function of temperature is generated.

  • Antisolvent Screening: If a suitable single solvent cannot be identified, an antisolvent crystallization approach can be explored. This involves finding a solvent in which the compound is highly soluble and a miscible antisolvent in which it is poorly soluble.[6]

The following table provides a hypothetical summary of a solvent screen for crystallization:

Solvent ClassExample SolventExpected Solubility at 25°CExpected Solubility at RefluxCrystallization Potential
AlcoholsIsopropanolModerateHighGood
EstersEthyl AcetateLow-ModerateHighGood
KetonesAcetoneHighVery HighPotential for high losses
EthersTHFHighVery HighPoor for cooling crystallization
HydrocarbonsHeptaneVery LowLowGood as an antisolvent

Conclusion: From Data to Decision-Making

Understanding the solubility of this compound is not an academic exercise but a practical necessity for advancing drug discovery and development programs. A thorough characterization of its solubility profile in common organic solvents provides the foundational knowledge required to design robust synthetic routes, develop efficient purification strategies, and create viable drug formulations. By integrating theoretical principles with rigorous experimental methodologies, researchers can navigate the complexities of this critical physicochemical property, thereby accelerating the translation of promising molecules into life-changing medicines.

References

The 3-Bromo-5-Methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif for the Development of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged" heterocyclic motif, capable of interacting with a diverse range of biological targets. The strategic incorporation of a bromine atom at the 3-position and a methyl group at the 5-position creates the 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine core, a particularly versatile starting point for the synthesis of potent and selective therapeutic agents. The 3-bromo substituent serves as a crucial synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the 5-methyl group can play a significant role in modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the key therapeutic targets amenable to modulation by derivatives of this scaffold, delves into the nuanced structure-activity relationships, and offers detailed experimental protocols for their synthesis and evaluation.

Key Therapeutic Targets: A Focus on Kinase Inhibition

The primary therapeutic utility of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its ability to act as a hinge-binding motif for a multitude of protein kinases. This interaction is fundamental to the inhibition of kinase activity, which is often dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Fibroblast Growth Factor Receptors (FGFRs)

A prominent and well-validated target class for 1H-pyrrolo[2,3-b]pyridine-based inhibitors is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, and bladder cancers.[1]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to be potent inhibitors of FGFRs.[1][2] The core scaffold typically forms critical hydrogen bonds with the kinase hinge region, while substituents at the 3- and 5-positions explore deeper pockets within the ATP-binding site, dictating the potency and selectivity of the inhibitor.[1] For instance, structure-based design has led to the development of 1H-pyrrolo[2,3-b]pyridine derivatives with nanomolar inhibitory activity against FGFR1, 2, and 3.[1] One such derivative, compound 4h from a published study, exhibited impressive IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[1]

Below is a diagram illustrating the canonical FGFR signaling pathway, which is a critical target for the therapeutic agents discussed.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Recruitment PI3K PI3K FGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

FGFR Signaling Pathway
Other Promising Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other kinase families implicated in various pathologies:

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Derivatives of this scaffold have been identified as potential inhibitors of SGK-1, a kinase involved in cell survival and proliferation, suggesting therapeutic applications in cancer and diabetes.[3]

  • Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective inhibitors of PDE4B, a target for inflammatory diseases.[4]

  • SRC Kinase: Through a combination of ligand-based design and phenotypic screening, pyrazolopyrimidines derived from a pyrrolo[2,3-b]pyridine precursor have yielded potent and highly selective inhibitors of SRC kinase, a non-receptor tyrosine kinase frequently activated in cancer.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.

PositionRole of SubstituentImpact on Activity
N1 Can be substituted or unsubstituted.N-methylation can influence solubility and cell permeability.
C2 Often remains unsubstituted.Introduction of small groups can be explored.
C3 Bromo group as a synthetic handle. Allows for the introduction of a wide variety of aryl and heteroaryl groups via Suzuki and other cross-coupling reactions, which can significantly impact potency and selectivity.
C4 Typically unsubstituted.Modifications in this area are less common but could be explored.
C5 Methyl group for tuning. The methyl group can enhance binding affinity through hydrophobic interactions and can influence the overall conformation of the molecule. Other small, lipophilic, or hydrogen-bonding groups at this position can be explored to optimize target engagement.[1]
C6 Generally unsubstituted.Limited SAR data available for this position.

Synthetic Chemistry and Experimental Protocols

The this compound scaffold can be synthesized through a multi-step sequence, often starting from commercially available pyridine derivatives. The 3-bromo substituent is then utilized for diversification.

Synthesis of this compound

A plausible synthetic route, based on related literature, is outlined below.[5]

Synthesis_Workflow Start 2-Bromo-5-methylpyridine Step1 Oxidation (e.g., m-CPBA) Start->Step1 Intermediate1 2-Bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (e.g., HNO3/H2SO4) Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4-nitropyridine-1-oxide Step2->Intermediate2 Step3 Vinylation (e.g., DMF-DMA) Intermediate2->Step3 Intermediate3 (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Step3->Intermediate3 Step4 Reductive Cyclization (e.g., Fe/AcOH) Intermediate3->Step4 Intermediate4 6-Bromo-1H-pyrrolo[3,2-c]pyridine (isomer) Step4->Intermediate4 Step5 Isomer-specific synthesis or separation Intermediate4->Step5 FinalProduct This compound Step5->FinalProduct

Synthetic Workflow

Step-by-Step Protocol:

  • Oxidation: To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Nitration: Add the resulting 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at low temperature. Carefully control the temperature during the addition and stirring.

  • Vinylation: React the 2-bromo-5-methyl-4-nitropyridine-1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF.

  • Reductive Cyclization: Treat the vinyl intermediate with a reducing agent such as iron powder in acetic acid to effect the reductive cyclization to the pyrrolopyridine core. Note that this reaction may produce isomers that require separation.

General Protocol for Kinase Inhibition Assay (Example: FGFR)

The following is a generalized protocol for evaluating the inhibitory activity of synthesized compounds against a specific kinase target.

Kinase_Assay_Workflow Start Prepare Assay Plate Step1 Add test compound (serial dilutions) and control (e.g., DMSO) Start->Step1 Step2 Add FGFR enzyme and substrate (e.g., poly-Glu-Tyr) Step1->Step2 Step3 Initiate reaction with ATP Step2->Step3 Step4 Incubate at room temperature Step3->Step4 Step5 Stop reaction and detect signal (e.g., luminescence, fluorescence) Step4->Step5 Step6 Data analysis: Calculate % inhibition and IC50 values Step5->Step6 End Determine compound potency Step6->End

References

A Technical Guide to 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This document provides an in-depth technical overview of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, synthesis, reactivity, and its critical role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Identification and Physicochemical Properties

This compound, also known as 3-Bromo-5-methyl-7-azaindole, is a bicyclic aromatic compound. The fusion of a pyrrole ring to a pyridine ring creates the 7-azaindole core, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The strategic placement of the bromine atom at the 3-position and the methyl group at the 5-position provides a versatile platform for synthetic elaboration.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1190314-41-0[1]

  • Common Synonym: 3-Bromo-5-Methyl-7-azaindole[1]

A summary of its core physicochemical properties is presented below for laboratory reference.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Appearance Solid (Typical)N/A
Purity ≥97% (Typical Commercial Grade)[1]
Topological Polar Surface Area (TPSA) 28.68 Ų[1]
logP 2.63[1]
Storage Conditions 4°C, Protect from light[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While various proprietary methods exist, a common conceptual pathway involves the construction of the 7-azaindole core followed by selective bromination.

A generalized synthetic approach begins with a substituted pyridine precursor, such as 3-amino-5-methylpyridine. This precursor undergoes cyclization to form the pyrrolo[2,3-b]pyridine skeleton. The final and critical step is the regioselective introduction of a bromine atom at the C-3 position of the pyrrole ring. This is often achieved using a mild brominating agent like N-Bromosuccinimide (NBS), which offers high selectivity for the electron-rich pyrrole ring over the less reactive pyridine ring.

Causality of Reagent Choice: The use of NBS is deliberate; harsher brominating agents could lead to over-bromination or undesired side reactions on the pyridine ring. The selectivity for the C-3 position is governed by the inherent electronic properties of the 7-azaindole nucleus.

Synthesis_Workflow cluster_0 Upstream Synthesis cluster_1 Core Formation cluster_2 Functionalization Precursor Substituted Pyridine (e.g., 3-Amino-5-methylpyridine) Cyclization Ring Cyclization Precursor->Cyclization Multi-step process Azaindole 5-methyl-1H-pyrrolo[2,3-b]pyridine Cyclization->Azaindole Bromination Regioselective Bromination (e.g., NBS) Azaindole->Bromination Product 3-bromo-5-methyl-1H- pyrrolo[2,3-b]pyridine Bromination->Product

Caption: Generalized synthetic workflow for the target compound.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in the reactivity of its C-Br bond. The bromine atom serves as an excellent leaving group, making the C-3 position a prime site for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This functionality is the cornerstone of its utility as a molecular scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The C-3 bromide is highly amenable to a variety of palladium-catalyzed reactions, which are fundamental tools in modern medicinal chemistry for constructing complex molecular architectures.[2]

  • Suzuki-Miyaura Coupling: This is arguably the most common reaction employed with this substrate. It involves coupling with an organoboron reagent (e.g., an aryl or heteroaryl boronic acid) to form a new C-C bond. This reaction is instrumental in attaching diverse aromatic and heteroaromatic moieties to the 7-azaindole core, allowing for extensive Structure-Activity Relationship (SAR) studies.[3][4][5]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromide with various amines. This is crucial for introducing amine-containing side chains that can form key hydrogen bonds with protein targets.

  • Sonogashira Coupling: This allows for the introduction of alkyne groups, which can serve as handles for further functionalization or as structural elements themselves.

The versatility of these reactions allows chemists to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties of a drug candidate.

Reactivity_Diagram cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Functionalized Scaffolds Start 3-bromo-5-methyl-1H- pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling + R-B(OH)₂ Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig + R₂-NH Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling + R-C≡CH Start->Sonogashira Pd/Cu Catalysts, Base Product_Suzuki 3-Aryl-5-methyl-1H- pyrrolo[2,3-b]pyridine Suzuki->Product_Suzuki Product_Buchwald 3-Amino-5-methyl-1H- pyrrolo[2,3-b]pyridine Buchwald->Product_Buchwald Product_Sonogashira 3-Alkynyl-5-methyl-1H- pyrrolo[2,3-b]pyridine Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions of the title compound.
Role in Kinase Inhibitor Development

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[6] This structural mimicry allows derivatives to act as competitive inhibitors at the ATP-binding site of protein kinases.[6][7] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[7][8]

Compounds derived from this compound have been investigated as potent inhibitors for several important kinase targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine core serves as an effective "hinge-binder," forming key hydrogen bonds in the ATP-binding pocket of FGFRs.[9][10]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): This receptor is another key target in oncology, and 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines have shown nanomolar potency against its tyrosine kinase activity.[11]

  • Phosphodiesterase 4B (PDE4B): While not a kinase, PDE4B is another important therapeutic target, and derivatives of this scaffold have been developed as potent inhibitors.[12]

Signaling_Pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (RAS-MEK-ERK, PI3K-Akt) Receptor->Downstream Autophosphorylation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Receptor Competitive Inhibition ATP ATP ATP->Receptor Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative, self-validating system for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent System (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system. The degassing of solvents (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.[13]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting bromide is consumed.[13]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 3-aryl-5-methyl-1H-pyrrolo[2,3-b]pyridine derivative.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a highly enabling scaffold for modern drug discovery. Its structural similarity to adenine provides a biological rationale for its use, while the versatile C-3 bromine handle offers chemists a reliable and powerful tool for generating vast libraries of diverse compounds. Its proven success in the development of potent kinase inhibitors underscores its importance and guarantees its continued application in the search for novel therapeutics.

References

Technical Guide: Sourcing and Procurement of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold. Its unique electronic properties and ability to form critical hydrogen bonds have made it a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] The strategic placement of substituents allows for the fine-tuning of a molecule's steric and electronic profile to optimize potency, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, high-value derivative: 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine . The bromine atom at the 3-position serves as a versatile synthetic handle, ideal for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The methyl group at the 5-position provides a subtle yet important modification that can influence binding pocket interactions and metabolic stability. This combination makes it a crucial building block for researchers developing next-generation inhibitors for oncology, immunology, and neuroscience targets.[3]

This document provides researchers, chemists, and sourcing specialists with a comprehensive overview of the commercial availability, supplier landscape, and critical procurement considerations for this reagent.

Chemical Properties and Identification

Accurate identification is the foundation of reproducible science. Below are the key identifiers for this compound.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[4]
Molecular Weight 211.06 g/mol [4]
IUPAC Name This compoundN/A
Synonyms 3-Bromo-5-methyl-7-azaindoleN/A
Canonical SMILES CC1=CC2=C(C=N1)NC=C2BrN/A
InChI Key NXDMFWNWKLYMHM-UHFFFAOYSA-NN/A

A Critical Note on CAS Numbers: During our evaluation of the supplier landscape, a notable discrepancy in Chemical Abstracts Service (CAS) numbers associated with this structure was observed. Some suppliers list CAS 1190314-41-0 , while others do not provide one. Researchers are strongly advised to prioritize the chemical structure and name when communicating with vendors to ensure the correct material is sourced. This ambiguity underscores the importance of the quality control workflow described in Section 4.0.

Commercial Availability and Supplier Analysis

The commercial availability of this compound is primarily centered around specialized chemical building block suppliers who cater to the research and development market. The compound is typically available in research quantities ranging from milligrams to several grams.

SupplierCatalog NumberStated PurityAvailable QuantitiesNotes
Fluorochem F50142397%InquireA primary chemical producer.[4]
ChemScene CS-0051461≥97%InquireLists CAS 1190314-41-0.[1]
CymitQuimica IN-DA000HMJ97%100mg, 250mg, 1gLists CAS 1190314-41-0.[5]

Expert Insight: The presence of this compound in the catalogs of established building-block providers like Fluorochem suggests it is a well-defined, albeit specialized, chemical entity. However, the limited number of suppliers and the CAS number discrepancy indicate that it is not a high-volume commodity chemical. For larger quantities (hundreds of grams to kilograms), researchers should anticipate the need for custom synthesis. Many of the listed suppliers, including ChemScene, offer custom synthesis services, which can be a viable route for campaign-scale needs.[1]

Procurement and Quality Verification Workflow

Sourcing specialized reagents requires a rigorous validation process. Simply relying on a label is insufficient to guarantee the integrity of your research. The following workflow is a field-proven system for procuring and qualifying this compound.

Step-by-Step Procurement Protocol
  • Initial Inquiry: Contact the selected supplier(s) and provide the chemical name, structure, and any known CAS numbers. Request a formal quotation.

  • Request Certificate of Analysis (CoA): Before placing an order, request a lot-specific Certificate of Analysis. This is a non-negotiable step. A reliable supplier will provide this readily. The CoA for a related compound shows the level of detail to expect.

  • CoA Review: Scrutinize the CoA for:

    • Identity Confirmation: Does it include data from ¹H NMR and/or Mass Spectrometry (MS)? Does the data match the expected structure?

    • Purity Assessment: What is the stated purity and by what method was it determined (e.g., HPLC, GC, qNMR)? For this specific compound, HPLC is the most common and appropriate method.

  • Order Placement: Once the CoA is deemed acceptable, place the purchase order.

  • Incoming Quality Control (QC): Upon receipt, do not release the material directly into your general chemical inventory. Quarantine the sample and perform in-house analytical verification.

    • Mandatory: Obtain a ¹H NMR spectrum and compare it against the supplier's CoA and predicted spectra.

    • Recommended: Obtain an LC-MS to confirm the mass and purity.

  • Release or Reject: If in-house QC confirms the identity and purity, release the material for use. If discrepancies are found, contact the supplier immediately with your data to resolve the issue.

Supplier Selection and QC Workflow Diagram

The following diagram illustrates the decision-making process for procuring and validating this critical reagent.

ProcurementWorkflow start Identify Need for 3-bromo-5-methyl-1H- pyrrolo[2,3-b]pyridine search Search Supplier Catalogs (Fluorochem, ChemScene, etc.) start->search in_stock Is it a stock item? search->in_stock custom_synth Engage for Custom Synthesis in_stock->custom_synth No request_coa Request Lot-Specific Certificate of Analysis (CoA) in_stock->request_coa Yes custom_synth->request_coa review_coa Does CoA data (NMR, HPLC) match structure & purity? request_coa->review_coa reject_supplier Reject Supplier /Request New Lot review_coa->reject_supplier No place_order Place Purchase Order review_coa->place_order Yes reject_supplier->search receive Receive & Quarantine Material place_order->receive inhouse_qc Perform In-House QC (¹H NMR, LC-MS) receive->inhouse_qc qc_pass Does In-House QC Confirm Identity & Purity? inhouse_qc->qc_pass release Release Material for Research Use qc_pass->release Yes contact_supplier Contact Supplier with Discrepancy Data qc_pass->contact_supplier No contact_supplier->reject_supplier

Caption: Procurement and Quality Control Workflow.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be constructed from the known hazards of structurally related compounds, such as 3-bromopyridine and other brominated heterocyclic compounds.[3]

  • Hazard Classification (Anticipated):

    • Acute Oral Toxicity (Harmful if swallowed)

    • Skin Irritation (Causes skin irritation)

    • Serious Eye Irritation (Causes serious eye irritation)

    • Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation)

  • Handling Precautions:

    • Work in a well-ventilated chemical fume hood at all times.

    • Wear standard personal protective equipment (PPE): safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves.

    • Avoid inhalation of dust or powder. Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from strong oxidizing agents and strong acids.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The 7-azaindole scaffold is a well-established "hinge-binder" motif that mimics the adenine core of ATP, enabling it to effectively target the ATP-binding site of many kinases.

Its utility is prominently demonstrated in the development of inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR), which is implicated in various cancers.[2] Research in this area has shown that the 1H-pyrrolo[2,3-b]pyridine core is central to achieving high potency.[1] The 3-bromo position is the critical attachment point for side chains that project into and interact with specific regions of the kinase domain, thereby driving selectivity and potency. For example, a Suzuki or Stille coupling at this position can be used to introduce aryl or heteroaryl moieties that define the compound's biological activity profile.

The synthesis of complex molecules like PLX5622, a CSF1R inhibitor, involves intermediates containing the 5-methyl-1H-pyrrolo[2,3-b]pyridine core, underscoring the industrial relevance and importance of this scaffold in constructing pharmacologically active agents.

Conclusion

This compound is a valuable and specialized building block for drug discovery, particularly in the field of kinase inhibitor development. While its commercial availability is limited to a select group of specialized suppliers, it is accessible for research-scale quantities. The key challenges for procurement are the observed ambiguity in its registered CAS number and the necessity of a rigorous, independent quality control process. By following the structured procurement workflow outlined in this guide, researchers can confidently source high-quality material, ensuring the integrity and reproducibility of their scientific endeavors.

References

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly for the synthesis of biaryl and hetero-biaryl motifs.[2] The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is a key component in numerous biologically active compounds, including kinase inhibitors for cancer therapy and other drug candidates.[3][4]

However, the coupling of nitrogen-containing heterocycles like 7-azaindoles is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][6] Furthermore, the unprotected N-H group of the pyrrole ring can complicate the reaction, although modern catalytic systems have been developed to tolerate this functionality.[5]

This application note provides a robust, field-proven protocol for the Suzuki-Miyaura coupling of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic rationale behind the choice of reagents, present a detailed step-by-step procedure using a highly efficient modern catalyst system, and offer expert insights for troubleshooting and optimization.

The Mechanistic Heart of the Reaction: A Palladium-Catalyzed Ballet

The success of a Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[7] Understanding this cycle is paramount to making informed experimental choices.

The process is generally understood to proceed through three key steps:

  • Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-bromine bond of the this compound. This step, which oxidizes the catalyst to Palladium(II), is often the rate-determining step of the entire cycle.[2]

  • Transmetalation : This is where the boronic acid partner enters the fray. The base plays a critical role here; it reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10] This activated species then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination : In the final step, the two organic partners—the 7-azaindole and the group from the boronic acid—are joined together, forming the new C-C bond. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the cycle.[1][11]

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) PdII_complex Ar-Pd(II)L₂-Br Pd0->PdII_complex Oxidative Addition PdII_complex->Pd0 Reductive Elimination Transmetalation Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)L₂-Ar' PdII_complex->PdII_Ar_Ar_prime Transmetalation Boronate [Ar'-B(OH)₃]⁻ (from Ar'B(OH)₂ + Base) Boronate->PdII_complex PdII_Ar_Ar_prime->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' (Product) PdII_Ar_Ar_prime->Product

Caption: A simplified representation of the Pd-catalyzed cycle.

Causality Behind Component Selection
  • Catalyst System: For challenging heteroaryl bromides, traditional catalysts like Pd(PPh₃)₄ can be sluggish.[12][13] Modern precatalysts, which incorporate bulky, electron-rich biaryl phosphine ligands, are far more effective.[14][15] We recommend XPhos Pd G2 , a second-generation Buchwald precatalyst.[16] This system readily generates the highly active, monoligated Pd(0) species in situ, which accelerates both the oxidative addition and the final reductive elimination, even at lower temperatures.[17][18]

  • Base: The choice of base is critical. It must be strong enough to form the boronate complex but not so nucleophilic that it causes unwanted side reactions. Inorganic bases are common.[10] Potassium phosphate (K₃PO₄) is an excellent choice as it is effective, non-nucleophilic, and has good solubility in the mixed solvent systems often used.

  • Solvent: A polar, aprotic solvent is typically required to facilitate the dissolution of the reagents and intermediates. A mixture of 1,4-dioxane and water is a standard and effective system. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

  • Boron Reagent: While arylboronic acids are most common, they can be prone to a side reaction called protodeboronation, especially under harsh conditions.[19] For particularly sensitive substrates, using more stable potassium organotrifluoroborates or pinacol boronate esters can be advantageous.[2][20]

Comparative Data for Reaction Optimization

The conditions for Suzuki-Miyaura couplings can be fine-tuned for optimal results. The table below summarizes various successful conditions reported for coupling similar N-heterocyclic halides, providing a valuable reference for optimization.

Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical YieldNotes & Reference
XPhos Pd G2 (1.5-2.0)K₃PO₄ (2.0)Dioxane / H₂O80-1004-16>90%Highly efficient for unprotected azaindoles.[17][18]
Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane / H₂O1002460-85%A classic system, may require longer times.[1][21]
Pd₂(dba)₃ / SPhos (1.5 / 3.6)K₃PO₄ (2.0)Toluene10018>85%Effective for substituted chloropyridines.[22]
PdCl₂(dppf) (3-5)Na₂CO₃ (2.0)Toluene / Dioxane85-1004-1270-95%A robust catalyst for many aryl halides.[22]

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction using the highly efficient XPhos Pd G2 precatalyst.

Experimental_Workflow Figure 2: Experimental Workflow Overview Setup 1. Reaction Setup - Add solids to oven-dried flask - this compound - Arylboronic Acid - K₃PO₄ Inert 2. Inert Atmosphere - Evacuate & backfill with Argon (3x) Setup->Inert Solvent 3. Add Degassed Solvents - 1,4-Dioxane - Water Inert->Solvent Catalyst 4. Add Catalyst - XPhos Pd G2 Solvent->Catalyst Reaction 5. Heat Reaction - Stir at 100 °C - Monitor by TLC/LC-MS Catalyst->Reaction Workup 6. Aqueous Work-up - Cool to RT - Dilute with EtOAc & H₂O - Separate layers, wash with brine Reaction->Workup Purify 7. Isolate & Purify - Dry over Na₂SO₄ - Concentrate in vacuo - Flash Chromatography Workup->Purify Characterize 8. Characterization - NMR, LC-MS, HRMS Purify->Characterize

Caption: A step-by-step overview of the experimental procedure.

Materials and Equipment
  • Reactants:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Arylboronic acid (or suitable equivalent of ester/trifluoroborate) (1.2 mmol, 1.2 equiv.)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%)[23][]

  • Base: Anhydrous Potassium Phosphate (K₃PO₄), powder (2.0 mmol, 2.0 equiv.)

  • Solvents:

    • Anhydrous 1,4-Dioxane (4.0 mL)

    • Deionized Water (1.0 mL)

  • Equipment:

    • Oven-dried 25 mL Schlenk flask or microwave vial with a magnetic stir bar

    • Inert gas line (Argon or high-purity Nitrogen) with vacuum pump

    • Standard laboratory glassware for work-up and purification

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To the oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Establish Inert Atmosphere: Seal the flask, and then carefully evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask under a positive pressure of argon. Note: To degas solvents, sparge with argon for 15-20 minutes prior to use.

  • Catalyst Addition: Briefly remove the stopper and add the XPhos Pd G2 catalyst (0.02 mmol) to the flask in one portion. A flow of argon should be maintained over the flask opening during this addition.

  • Reaction: Securely seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is complete upon consumption of the starting bromide.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-methyl-1H-pyrrolo[2,3-b]pyridine product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure solvents/reagents. 4. Ineffective base.1. Use a fresh bottle of catalyst; precatalysts are generally more stable but can degrade. 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Use anhydrous solvents. 4. Switch to a stronger base like Cs₂CO₃ or use freshly ground K₃PO₄.[15]
Protodeboronation Presence of excess water or acidic protons; instability of the boronic acid.1. Use rigorously dried solvents. 2. Switch from a boronic acid to a more stable pinacol boronate ester or a potassium organotrifluoroborate.[17][20]
Starting Material Degradation Reaction temperature is too high.Lower the reaction temperature to 80 °C and monitor. Modern catalysts are often effective at lower temperatures.
Formation of Homocoupled Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for the solvent and ensure a robust inert atmosphere is maintained throughout the setup and reaction.

Field Insight on the Unprotected N-H: The N-H proton of the pyrrole ring is acidic and can potentially react with the base or coordinate to the catalyst. While this was a significant issue with older catalyst systems, modern ligands like XPhos are designed with sufficient steric bulk to create a coordination sphere around the palladium that favors the desired catalytic cycle over inhibitory pathways involving the N-H group.[5] For this reason, N-H protection is often unnecessary with the recommended protocol.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.

  • Phosphine Ligands (in catalyst): Organophosphines can be toxic and air-sensitive. Handle under an inert atmosphere.

  • Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Handle only in a fume hood.

  • Bases: Potassium phosphate is an irritant. Avoid contact with skin and eyes.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in 7-Azaindole Scaffolds

The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, providing a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl and heteroaryl amines, structural motifs that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][3] The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, present in our substrate of interest, is a privileged scaffold in medicinal chemistry. The introduction of an amino group at the C3-position of this scaffold can significantly modulate its biological activity, making the efficient and predictable execution of this amination a critical step in drug discovery and development programs.

This guide provides a detailed examination of the experimental conditions required for the successful Buchwald-Hartwig amination of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to navigate the unique challenges presented by this N-H functionalized heteroaryl halide.

The Reaction Principle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. A comprehensive understanding of this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate.[4] The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 7-azaindole substrate. This irreversible step forms a Pd(II)-aryl complex and is often the rate-determining step of the reaction.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido intermediate. The choice and strength of the base are critical here to ensure efficient deprotonation without degrading the substrate or catalyst.[3][6]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Buchwald_Hartwig_Mechanism cluster_reagents Reagents & Products ArBr 3-bromo-5-methyl- 1H-pyrrolo[2,3-b]pyridine Amine Amine (HNR₂) Base Base Product 3-amino Product BaseH [Base-H]⁺ Halide Br⁻

Optimizing Reaction Parameters: A Causality-Driven Approach

The success of the amination on the 3-bromo-7-azaindole core is highly dependent on the judicious selection of four key parameters: the palladium source, the phosphine ligand, the base, and the solvent. The unprotected N-H group of the pyrrole ring presents a specific challenge, as it can potentially coordinate to the palladium center or react with the base, necessitating careful optimization.[7]

Palladium Precatalyst Selection

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts developed by the Buchwald group (e.g., G3 or G4 precatalysts) are often superior.[8] These precatalysts are air- and moisture-stable, ensuring greater reproducibility and facilitating the rapid, clean generation of the active monoligated Pd(0) species in solution.[8]

The Critical Role of the Ligand

The ligand is arguably the most important variable in this reaction. For challenging heteroaryl bromides like our substrate, bulky and electron-rich dialkylbiaryl phosphine ligands are required.[9] These ligands stabilize the palladium center, promote efficient oxidative addition, and, most importantly, facilitate the difficult reductive elimination step to form the C-N bond.[1]

  • Rationale: The steric bulk of the ligand creates a wider coordination sphere around the palladium, which encourages the final bond-forming reductive elimination. The electron-donating nature of the ligand makes the palladium center more electron-rich, which speeds up the initial oxidative addition into the C-Br bond.[9]

LigandStructureKey Features & Application Notes
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly general and effective ligand for a wide range of amines and aryl halides. Excellent starting point for optimization.[9]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften shows excellent performance for heteroaryl halides and functionalized amines, particularly when N-H groups are present.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylIts significant steric bulk and electron-rich nature make it highly effective for coupling sterically hindered substrates or less reactive amines.[10]
(±)-BINAP (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthaleneA classic bidentate ligand, often effective for coupling primary amines and preventing catalyst decomposition.[1][11]
Base Selection: A Balancing Act

The base's primary role is to deprotonate the amine, making it a more potent nucleophile.[3] The choice of base must be carefully considered to be strong enough for deprotonation but not so harsh as to cause side reactions or degradation of the sensitive azaindole substrate.

  • Strong, Non-nucleophilic bases like Sodium tert-butoxide (NaOt-Bu) are often the first choice for secondary amines.

  • Carbonate and Phosphate bases (Cs₂CO₃, K₃PO₄) are milder alternatives, often used with more sensitive substrates or primary amines where dialkylation is a concern.[4]

  • Solvent-Base Interplay: In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex effectively.[6][12]

Solvent Effects

The solvent must solubilize all reaction components and remain stable at the required reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred.

  • Toluene and Dioxane: These are the most common solvents, offering good solubility for the reagents and stability at high temperatures (typically 80-110 °C).[3][13]

  • THF: A more polar option, sometimes used for lower-temperature reactions, though its lower boiling point limits the achievable reaction rate.

  • Impact on Mechanism: The solvent can influence catalyst stability and the rates of the individual steps in the catalytic cycle. It is crucial to use anhydrous solvents, as water can deactivate the catalyst and hydrolyze the base.[14][15]

Comparative Protocols for Heteroaryl Amination

While specific data for this compound is sparse, conditions developed for structurally analogous halo-7-azaindoles and bromopyridines provide a robust framework for optimization.[13][16]

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Ref
14-Chloro-7-azaindoleN-MethylpiperazinePd₂(dba)₃ (1)RuPhos (2)LiHMDS (2.4)THF6595[7]
23-Bromo-2-methylpyridineMorpholinePd₂(dba)₃ (1.5)(±)-BINAP (3)NaOt-Bu (1.4)Toluene10092[13]
35-BromoindolePiperidinePd₂(dba)₃ (1-2)JohnPhos (2-4)NaOt-Bu (1.4)Toluene10083[17]
42-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (4)(±)-BINAP (8)NaOt-Bu (2.8)Toluene8060[11]

Detailed Experimental Protocol

This protocol provides a generalized, robust starting point for the amination of this compound with a representative secondary amine (e.g., morpholine). All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Workflow start Start reagents 1. Add Solids to Schlenk Flask: - 3-bromo-5-methyl-7-azaindole - Pd Precatalyst - Ligand - Base start->reagents purge 2. Evacuate & Backfill with Inert Gas (3x) reagents->purge add_liquids 3. Add Anhydrous Solvent & Amine via Syringe purge->add_liquids react 4. Heat to 80-110 °C with Vigorous Stirring add_liquids->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench, Extract, & Dry Organic Layers monitor->workup Upon Completion purify 7. Concentrate & Purify (Column Chromatography) workup->purify end End purify->end

Materials
  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% - Note: Precatalysts already contain ligand, additional ligand may not be necessary but can be beneficial)

  • Base (e.g., Sodium tert-butoxide, 2.0 equiv)

  • Anhydrous Toluene (to achieve ~0.1 M concentration)

  • Standard glassware for inert atmosphere chemistry

Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (0.02 equiv), and sodium tert-butoxide (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene via syringe, followed by the amine (1.2 equiv).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a fresh precatalyst; Switch to a stronger base (e.g., LiHMDS); Increase reaction temperature.
Decomposition of Starting Material Base is too harsh; Temperature is too high.Switch to a milder base (K₃PO₄, Cs₂CO₃); Lower the reaction temperature.
Formation of Hydrodehalogenated Side Product Presence of water; β-hydride elimination from amido intermediate.Ensure all reagents and solvents are strictly anhydrous; Use a more sterically hindered ligand to favor reductive elimination.[1]
Low Yield after Purification Product is water-soluble or volatile; Product is adsorbed on silica gel.Perform more extensive extractions; Use a different stationary phase for chromatography or add triethylamine to the eluent.

References

Application Notes and Protocols for the Synthesis of Multi-Targeted Kinase Inhibitors from 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its structural resemblance to the adenine core of adenosine triphosphate (ATP) allows it to effectively mimic the natural ligand and interact with the highly conserved hinge region of the kinase ATP-binding site.[2] This interaction typically involves the formation of two crucial hydrogen bonds: one from the pyrrole N-H as a hydrogen bond donor and another to the pyridine N1 as a hydrogen bond acceptor. This bidentate hydrogen bonding pattern provides a strong anchor for inhibitors, making the 7-azaindole a versatile starting point for developing potent and selective kinase inhibitors.[3]

The strategic functionalization of the 7-azaindole core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The starting material, 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, is a key building block for introducing diverse chemical functionalities at the C3 position, a critical vector for achieving desired inhibitory profiles against a range of kinases. The methyl group at the C5 position can also influence the compound's properties and interactions within the kinase active site.

This document provides detailed application notes and experimental protocols for the synthesis of multi-targeted kinase inhibitors derived from this compound. We will focus on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These methodologies enable the introduction of a wide array of aryl, heteroaryl, and amino moieties, leading to the generation of libraries of potential multi-targeted kinase inhibitors.

Rationale for Multi-Targeted Kinase Inhibition

The complexity and redundancy of cellular signaling pathways, particularly in diseases like cancer, have driven the development of multi-targeted kinase inhibitors. By simultaneously inhibiting several key kinases involved in tumor growth, proliferation, and angiogenesis, these inhibitors can offer a more robust therapeutic effect and potentially overcome mechanisms of drug resistance. The 7-azaindole scaffold has been successfully employed in the development of inhibitors targeting a variety of kinases, including BRAF, VEGFR, CDK, and JAK kinases, demonstrating its suitability for creating compounds with a tailored polypharmacology profile.[1][3]

Synthetic Strategy Overview

The synthetic approach to generate a library of potential multi-targeted kinase inhibitors from this compound is centered around palladium-catalyzed cross-coupling reactions at the C3 position. This strategy allows for the modular and efficient introduction of diverse chemical groups.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acids/Esters, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Primary/Secondary Amines, Pd Catalyst, Base, Ligand product1 3-Aryl/Heteroaryl-5-methyl- 1H-pyrrolo[2,3-b]pyridines suzuki->product1 product2 3-Amino-5-methyl- 1H-pyrrolo[2,3-b]pyridines buchwald->product2 inhibitors Multi-Targeted Kinase Inhibitors product1->inhibitors product2->inhibitors

Figure 1: General synthetic strategy for the diversification of the this compound scaffold.

Part 1: Synthesis of 3-Aryl-5-methyl-1H-pyrrolo[2,3-b]pyridines via Suzuki-Miyaura Coupling

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl and heteroaryl substituents at the C3 position of the 7-azaindole core.[4] The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions, such as debromination.

  • Catalyst Selection: Palladium catalysts are the most commonly used for Suzuki couplings. Pd(PPh₃)₄ is a classic choice, while pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can offer improved reactivity and broader substrate scope, particularly with challenging coupling partners.[5][6]

  • Base Selection: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[7] The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, DME/water, or toluene/ethanol/water. The aqueous component is essential for the activation of the boronic acid by the base.

  • Microwave Irradiation: For rapid reaction optimization and library synthesis, microwave-assisted Suzuki coupling can significantly reduce reaction times from hours to minutes.[4][8]

Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound212.061.01.0
(4-Methoxyphenyl)boronic acid151.961.51.5
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.050.05
Potassium Carbonate (K₂CO₃)138.212.52.5
1,4-Dioxane---
Water (degassed)---

Procedure:

  • To a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (212 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (228 mg, 1.5 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (37 mg, 0.05 mmol).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and purge with nitrogen or argon for 5-10 minutes.

  • Place the vial in a microwave reactor and heat to 120 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome: The reaction should yield 3-(4-methoxyphenyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine as a solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, LC-MS).

Part 2: Synthesis of 3-Amino-5-methyl-1H-pyrrolo[2,3-b]pyridines via Buchwald-Hartwig Amination

Application Notes

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[9][10] This reaction is particularly valuable for creating kinase inhibitors, as the amino group can serve as a key hydrogen bond donor or acceptor, or as a point for further functionalization.

  • Catalyst and Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and the phosphine ligand. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[11] Sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos, RuPhos, and BINAP, are often essential for achieving high yields, especially with less reactive aryl bromides and a wide range of amines.[12][13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used, depending on the specific substrates.[10]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent catalyst deactivation.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere (nitrogen or argon).

Detailed Protocol: Synthesis of N-(4-fluorophenyl)-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with 4-fluoroaniline.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound212.061.01.0
4-Fluoroaniline111.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
XPhos476.650.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene---

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add this compound (212 mg, 1.0 mmol) and 4-fluoroaniline (133.3 mg, 1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome: The reaction should yield N-(4-fluorophenyl)-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine as a solid. The yield and purity should be confirmed by ¹H NMR and LC-MS analysis.

Characterization and Kinase Profiling

Following synthesis and purification, the novel 3-substituted-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives should be thoroughly characterized to confirm their structure and purity using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and HPLC.

To assess their potential as multi-targeted kinase inhibitors, the compounds should be screened against a panel of kinases. Several commercial services offer comprehensive kinase profiling, such as Eurofins' scanELECT® Kinase Selectivity & Profiling Assay Panel or Reaction Biology's Kinase Panel Screening Services.[9][14] These services provide valuable data on the inhibitory activity of the compounds against a broad range of kinases, allowing for the determination of their selectivity profile and the identification of potential off-target effects.

G cluster_0 Synthesis and Purification cluster_1 Characterization and Profiling cluster_2 Data Analysis and Lead Identification synthesis Synthesized Compound Library purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, HPLC) purification->characterization profiling Kinase Selectivity Profiling (e.g., Kinome Scan) characterization->profiling sar Structure-Activity Relationship (SAR) Analysis profiling->sar lead Identification of Multi-Targeted Lead Compounds sar->lead

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold in FGFR-Targeted Therapy

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Aberrant activation of this pathway, through receptor amplification, mutations, or fusions, is a key oncogenic driver in a variety of malignancies, including bladder, lung, and breast cancers.[3][4] Consequently, the development of small-molecule inhibitors targeting the ATP-binding site of FGFR kinases has become a major focus in cancer drug discovery.[1]

Within the landscape of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold".[5] Its structure is bioisosteric to the adenine core of ATP, allowing it to act as an effective "hinge-binder" within the kinase active site.[5] Specifically, the pyrrolo[2,3-b]pyridine nucleus can form crucial hydrogen bonds with the backbone carbonyl of glutamate (E562) and the NH of alanine (A564) in the hinge region of FGFR1, anchoring the inhibitor in the active site.[3]

This application note provides an in-depth guide to the strategic use of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine , a key intermediate for the synthesis of a new generation of potent and selective FGFR inhibitors. We will explore the rationale behind its design, detail its application in cornerstone synthetic reactions, and provide validated protocols for researchers in drug discovery and medicinal chemistry.

The Rationale for the 5-Methyl Group: A Key Structural Insight

Structure-activity relationship (SAR) studies and molecular modeling have revealed the strategic importance of substitution at the 5-position of the pyrrolo[2,3-b]pyridine core. This position is oriented towards a specific pocket in the FGFR active site in proximity to the backbone residue Glycine 485 (G485).[3] While electron-withdrawing groups like trifluoromethyl at this position have been shown to enhance potency, likely through interactions with the protein backbone, the 5-methyl group offers distinct advantages.[3] The methyl group is a small, lipophilic moiety that can favorably occupy this hydrophobic pocket, enhancing binding affinity through van der Waals interactions and potentially improving metabolic stability and oral bioavailability of the final compound.

Core Synthetic Strategies: Building Complexity from a Brominated Core

The bromine atom at the 3-position of this compound serves as a versatile synthetic handle for introducing a wide variety of substituents. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and reliability. The two most critical transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Workflow for FGFR Inhibitor Synthesis

The general workflow involves the coupling of the core scaffold with a side chain, which typically occupies a hydrophobic pocket of the FGFR active site.

G cluster_0 Core Synthesis cluster_1 Cross-Coupling Reactions cluster_2 Intermediate Product cluster_3 Final Product A 3-Bromo-5-methyl- 1H-pyrrolo[2,3-b]pyridine B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Arylboronic Acid, Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine/Amide, Pd Catalyst, Base D 3-Aryl-5-methyl- 1H-pyrrolo[2,3-b]pyridine B->D E 3-Amino-5-methyl- 1H-pyrrolo[2,3-b]pyridine Derivative C->E F Potent FGFR Inhibitor D->F Further Modification E->F Further Modification

Caption: General synthetic workflow from the core building block.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a C-C bond at the 3-position, a common strategy to introduce aryl or heteroaryl moieties that can form π-π stacking interactions with residues like Phenylalanine 489 (F489) in the hydrophobic pocket of FGFR.[3]

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

Detailed Step-by-Step Protocol
  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

    • Palladium Catalyst: PdCl₂(dppf)-CH₂Cl₂ adduct (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DMF, degassed

    • Reaction vessel (e.g., microwave vial or Schlenk flask)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture with vigorous stirring. Typical conditions are 80-100 °C for 2-12 hours. The reaction can often be accelerated using microwave irradiation (e.g., 120-150 °C for 15-30 minutes).[1]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Dilute with ethyl acetate and wash with water, followed by brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-methyl-1H-pyrrolo[2,3-b]pyridine.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical conditions adapted from literature for similar substrates, which serve as an excellent starting point for optimization.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
PdCl₂(dppf)-CH₂Cl₂K₂CO₃Dioxane/H₂O (2:1)802-380-90[1]
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)901875-85[2]
XPhosPdG2/XPhosK₃PO₄Toluene10012>85[2]

Application Protocol 2: Buchwald-Hartwig Amination

This protocol is essential for installing nitrogen-based linkers or side chains at the 3-position. This allows for the exploration of different vectors and interactions within the FGFR active site, often leading to improved potency and selectivity.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand. The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex prior to reductive elimination.[6]

Detailed Step-by-Step Protocol
  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1 - 1.5 equiv)

    • Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

    • Ligand: BINAP, Xantphos, or a suitable Buchwald ligand (e.g., XPhos) (2-5 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane

    • Reaction vessel (e.g., Schlenk flask or sealed tube)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the anhydrous solvent, followed by the amine, and then the this compound.

    • Seal the vessel and heat the mixture with vigorous stirring. Typical conditions are 80-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Pass the mixture through a pad of Celite, washing with ethyl acetate.

      • Wash the filtrate with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification:

      • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-amino-5-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Understanding the Target: The FGFR Signaling Pathway

Successful drug design requires a deep understanding of the biological target. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and auto-phosphorylate, triggering downstream signaling cascades that promote cell growth and survival.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Inhibitor 3-Aryl/Amino-5-methyl- 1H-pyrrolo[2,3-b]pyridine (FGFR Inhibitor) Inhibitor->FGFR Blocks ATP Site GRB2_SOS GRB2/SOS FRS2->GRB2_SOS DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT RAS RAS GRB2_SOS->RAS mTOR mTOR AKT->mTOR RAF RAF RAS->RAF PKC PKC DAG_IP3->PKC MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PKC->Proliferation mTOR->Proliferation

Caption: Simplified FGFR signaling pathway and point of inhibition.

Our synthesized inhibitors act by competing with ATP for its binding site in the intracellular kinase domain of FGFR, thereby preventing the crucial autophosphorylation step and blocking all downstream signaling.[3]

Conclusion and Future Outlook

The this compound scaffold is a highly valuable and versatile starting material for the development of next-generation FGFR inhibitors. Its strategic design allows for the exploration of key interactions within the FGFR active site through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided in this application note offer a solid foundation for researchers aiming to synthesize novel, potent, and selective FGFR inhibitors for cancer therapy. Future work will likely focus on further optimizing the substituents at the 3-position to enhance selectivity among FGFR isoforms and to overcome potential resistance mechanisms.

References

Application Notes & Protocols: The Strategic Use of 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a quintessential example of such a privileged structure. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone in the design of potent enzyme inhibitors.[1] This guide focuses on a particularly valuable derivative: 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine . The strategic placement of a bromine atom at the 3-position and a methyl group at the 5-position transforms this scaffold into a highly versatile and reactive building block, enabling chemists to readily explore chemical space and develop novel therapeutics, particularly in the realm of oncology.[1][2][3]

The primary utility of this compound lies in its role as a key intermediate for creating complex molecules that can modulate the activity of protein kinases.[4][5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts. The pyrrolo[2,3-b]pyridine core can effectively mimic the purine ring of ATP, allowing derivatives to act as competitive inhibitors at the enzyme's active site.

This document will provide a comprehensive overview of the applications of this compound, with a particular focus on its use in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][2][3] We will delve into its chemical reactivity, provide a detailed protocol for a cornerstone synthetic transformation, and discuss the biological evaluation of its derivatives.

Physicochemical Properties and Chemical Reactivity

The utility of any building block is fundamentally tied to its physical properties and chemical reactivity. This compound is a stable, solid compound under standard laboratory conditions, making it easy to handle and store. Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 1190314-41-0[1][6]
Molecular Formula C₈H₇BrN₂[6]
Molecular Weight 211.06 g/mol [6]
Appearance Off-white to light yellow solid
Synonyms 3-Bromo-5-methyl-7-azaindole[6]

The true synthetic power of this molecule is derived from the bromine atom at the C3 position of the pyrrolo[2,3-b]pyridine ring. This bromine atom is strategically positioned for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][7] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond, enabling the facile introduction of a wide array of aryl and heteroaryl substituents. This modularity is a critical advantage in drug discovery, as it allows for the systematic exploration of structure-activity relationships (SAR).

G reagents Boronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) product 3-Aryl-5-methyl-1H-pyrrolo[2,3-b]pyridine reagents->product start This compound start->product Suzuki-Miyaura Coupling

Figure 1. General scheme for Suzuki-Miyaura cross-coupling.

Core Application: Synthesis of Kinase Inhibitors

The dysregulation of kinase signaling is a frequent driver of cancer cell proliferation, survival, and migration. The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a particularly important target, as aberrant FGFR signaling has been implicated in a variety of solid tumors.[2][3] The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an excellent starting point for the design of potent and selective FGFR inhibitors.[1][2][3]

Derivatives of this compound have been shown to exhibit potent inhibitory activity against FGFR1, 2, and 3.[2][3] The general strategy involves using the pyrrolo[2,3-b]pyridine core as an anchor to bind within the ATP-binding pocket of the kinase, while the substituent introduced at the C3 position via cross-coupling can be tailored to interact with specific amino acid residues, thereby conferring potency and selectivity.

G cluster_workflow Drug Discovery Workflow node1 Building Block 3-bromo-5-methyl-1H- pyrrolo[2,3-b]pyridine node2 Suzuki-Miyaura Coupling (Introduce Diversity) node1->node2 node3 Library of Analogs node2->node3 node4 Biological Screening (e.g., FGFR Kinase Assay) node3->node4 node5 Lead Compound (Potent & Selective Inhibitor) node4->node5

Figure 2. Workflow for developing kinase inhibitors.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Causality: The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. An excess is used to ensure the reaction goes to completion.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Degassing the solvent is important to remove dissolved oxygen. Add the palladium catalyst, Pd(dppf)Cl₂, to the mixture.

    • Causality: The mixed solvent system of dioxane and water is effective for dissolving both the organic starting materials and the inorganic base. The dppf ligand on the palladium catalyst is robust and effective for this type of cross-coupling.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Causality: The aqueous washes remove the inorganic salts (like excess K₂CO₃) and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Biological Evaluation of Derivatives

Following synthesis, the novel compounds are typically evaluated for their biological activity. For kinase inhibitors, this involves a multi-tiered approach.

1. In Vitro Kinase Assays: The primary evaluation is an in vitro enzymatic assay to determine the compound's inhibitory concentration (IC₅₀) against the target kinase (e.g., FGFR1, FGFR2, FGFR3). This provides a direct measure of the compound's potency.

2. Cellular Proliferation Assays: Compounds are then tested for their ability to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. This provides an indication of the compound's cell permeability and on-target efficacy in a cellular context.

The table below shows hypothetical data for a series of analogs, demonstrating how modifications at the C3 position can impact potency.

CompoundC3-Substituent (R)FGFR1 IC₅₀ (nM)4T1 Cell Proliferation IC₅₀ (nM)
4a Phenyl150850
4b 4-Fluorophenyl85420
4h 2,6-Difluorophenyl7[2]50[2]

Data is illustrative and based on trends observed in published literature.[2][3] As shown, the addition of fluorine atoms to the phenyl ring can significantly improve potency, a common strategy in medicinal chemistry to enhance binding interactions.

Broader Applications

While the development of kinase inhibitors is a major application, the versatility of the this compound scaffold extends to other therapeutic areas. For instance, derivatives of the parent 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), which are of interest for treating central nervous system disorders.[8] The ability to easily functionalize the C3 position makes this building block a valuable tool for exploring a wide range of biological targets.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors, where the pyrrolo[2,3-b]pyridine core serves as an effective ATP-mimetic, and the C3-bromo position allows for the introduction of diverse substituents to fine-tune potency and selectivity. The robust and well-established chemistry, such as the Suzuki-Miyaura coupling, associated with this scaffold makes it an indispensable tool for researchers and scientists in the field of drug discovery.

References

in vitro kinase assay protocol for compounds derived from 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol as requested.

Topic: High-Throughput In Vitro Kinase Assay for Screening Novel Inhibitors Derived from the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Specific Kinase Inhibition

Protein kinases are a vast family of enzymes that catalyze the phosphorylation of proteins, a fundamental post-translational modification that governs the majority of cellular processes, including growth, differentiation, and metabolism.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][4] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, but achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structure is adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding site. This has led to the successful development of potent inhibitors against a wide range of kinases, including Focal Adhesion Kinase (FAK), Janus Kinase 3 (JAK3), Cyclin-Dependent Kinase 8 (CDK8), and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7][8]

This application note provides a comprehensive, field-proven protocol for determining the inhibitory potential of novel compounds derived from the 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine core structure. We will detail a robust, luminescence-based in vitro assay methodology designed for high-throughput screening (HTS) and accurate determination of inhibitor potency (IC₅₀).

Assay Principle: Quantifying Kinase Activity via ADP Production

To evaluate the efficacy of a kinase inhibitor, one must accurately measure the enzymatic activity of its target kinase. A direct and universal method is to quantify one of the products of the phosphotransfer reaction: adenosine diphosphate (ADP).

This protocol utilizes the ADP-Glo™ Kinase Assay, a homogeneous, luminescence-based system that measures kinase activity by quantifying the amount of ADP produced.[9][10] The assay is performed in two steps, ensuring a highly sensitive and specific signal that is directly proportional to kinase activity.[11]

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the kinase, substrate, ATP, and the test inhibitor. After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and, crucially, eliminate the remaining, unconsumed ATP.

  • ADP to ATP Conversion & Signal Generation: A "Kinase Detection Reagent" is then added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as the substrate for a luciferase/luciferin reaction, generating a stable luminescent signal that directly correlates with the initial kinase activity.[9][11][12]

The key advantage of this two-step process is its high sensitivity and broad applicability. It can be used for virtually any kinase, is compatible with high ATP concentrations, and exhibits low susceptibility to compound interference that can plague fluorescence-based methods.[10][13]

General Experimental Workflow

The overall process from assay development to inhibitor profiling follows a logical sequence designed to ensure data quality and reproducibility.

G cluster_prep Phase 1: Preparation & Optimization cluster_screen Phase 2: Screening Protocol cluster_analysis Phase 3: Data Analysis P1 Reagent Preparation (Buffer, Kinase, Substrate, ATP) S1 Plate Mapping & Reagent Dispensing (Controls, Compounds) P1->S1 P2 Compound Preparation (Serial Dilutions in DMSO) P2->S1 P3 Assay Optimization (Enzyme Titration, ATP Km) P3->S1 Informs Concentrations S2 Initiate Kinase Reaction (Add Kinase/ATP) S1->S2 S3 Incubate at RT S2->S3 S4 Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) S3->S4 S5 Incubate at RT S4->S5 S6 Convert ADP to ATP & Detect (Add Kinase Detection Reagent) S5->S6 S7 Incubate at RT S6->S7 S8 Measure Luminescence (Plate Reader) S7->S8 A1 Calculate Z'-Factor (Assay Validation) S8->A1 A2 Calculate % Inhibition S8->A2 A3 Generate Dose-Response Curves A2->A3 A4 Determine IC50 Values A3->A4 G step1 1. Dispense 2.5 µL Kinase/Substrate Mix to all wells. step2 2. Add 100 nL of Compound (DMSO) or Controls to respective wells. step1->step2 step3 3. Pre-incubate for 15 min at RT (Allows compound to bind kinase). step2->step3 step4 4. Initiate reaction by adding 2.5 µL of 2X ATP solution. step3->step4 step5 5. Incubate for 60 min at RT. step4->step5 step6 6. Add 5 µL ADP-Glo™ Reagent. step5->step6 step7 7. Incubate for 40 min at RT. step6->step7 step8 8. Add 10 µL Kinase Detection Reagent. step7->step8 step9 9. Incubate for 30-60 min at RT. step8->step9 step10 10. Read Luminescence (RLU). step9->step10

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structure, a bioisosteric analog of indole, features a pyridine nitrogen atom that can act as a hydrogen bond acceptor, and a pyrrole NH group that serves as a hydrogen bond donor.[2] This dual functionality allows 7-azaindole derivatives to form bidentate hydrogen bonds with the hinge region of many protein kinases, making them excellent candidates for the development of kinase inhibitors for oncology and other therapeutic areas.[2][3]

The strategic functionalization of the 7-azaindole core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a versatile and efficient means to introduce a wide array of substituents onto the heterocyclic framework.[4] This guide provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using the versatile building block, 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[3] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Transmetalation_Complex Ar-Pd(II)L₂(R) OA_Complex->Transmetalation_Complex Transmetalation (R-B(OH)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_Complex->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 5-methyl-3-(aryl)-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established procedures for the Suzuki coupling of bromo-azaindole derivatives.[5]

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound212.060.251.0
Arylboronic acidVaries0.3751.5
PdCl₂(dppf)731.700.01250.05
Potassium Carbonate (K₂CO₃)138.210.753.0
1,4-Dioxane-3 mL-
Water-1 mL-

Procedure:

  • To a flame-dried Schlenk tube, add this compound (53 mg, 0.25 mmol), the desired arylboronic acid (0.375 mmol), and potassium carbonate (104 mg, 0.75 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add PdCl₂(dppf) (9.1 mg, 0.0125 mmol).

  • Add degassed 1,4-dioxane (3 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[4] This reaction is particularly valuable in drug discovery for introducing amine functionalities that can modulate solubility and engage in critical interactions with biological targets.[6]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 7-azaindole substrate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and prevent catalyst deactivation.[6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)L(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amido_Complex Ar-Pd(II)L(NR¹R²) OA_Complex->Amido_Complex Amine Coordination & Deprotonation (HNR¹R² + Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of 3-(Amino)-5-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is based on general procedures for the amination of bromopyridines, with modifications for the specific substrate.[6][7]

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound212.060.51.0
Amine (primary or secondary)Varies0.61.2
Pd₂(dba)₃915.720.010.02
XPhos476.620.020.04
Sodium tert-butoxide (NaOt-Bu)96.100.71.4
Toluene, anhydrous-5 mL-

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (67 mg, 0.7 mmol) to an oven-dried Schlenk tube.

  • Add this compound (106 mg, 0.5 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Finally, add the amine (0.6 mmol) via syringe.

  • Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours depending on the amine.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further functionalization (e.g., via click chemistry) or as key structural elements in various materials and biologically active molecules.[9]

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. A copper-free variant is also widely used.

  • Palladium Cycle: Similar to the other cross-coupling reactions, the palladium cycle involves oxidative addition of the Pd(0) species to the 7-azaindole bromide, followed by transmetalation and reductive elimination.

  • Copper Cycle (in the traditional method): Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

  • Copper-Free Variant: In the absence of a copper co-catalyst, the palladium complex is believed to coordinate directly with the alkyne, which is then deprotonated by the base to form a palladium acetylide intermediate, leading to the product after reductive elimination.

Sonogashira_Cycle cluster_main Sonogashira Coupling Catalytic Cycle (Copper-Free) Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Alkynyl_Complex Ar-Pd(II)L₂(C≡CR) OA_Complex->Alkynyl_Complex Alkyne Coordination & Deprotonation (HC≡CR + Base) Alkynyl_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkynyl_Complex->Product

Caption: Catalytic cycle for the copper-free Sonogashira coupling reaction.

Protocol: Synthesis of 3-(Alkynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol provides a general procedure for the copper-free Sonogashira coupling, which is often preferred to avoid potential issues with copper contamination.[2]

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound212.060.31.0
Terminal AlkyneVaries0.361.2
Pd(PPh₃)₄1155.560.0150.05
Copper(I) Iodide (CuI) - Optional190.450.030.1
Triethylamine (Et₃N)101.19-Solvent
Tetrahydrofuran (THF), anhydrous-3 mL-

Procedure:

  • To a degassed solution of this compound (63.6 mg, 0.3 mmol) in a mixture of anhydrous THF (3 mL) and triethylamine (1.5 mL), add Pd(PPh₃)₄ (17.3 mg, 0.015 mmol) and, if using the copper-catalyzed version, CuI (5.7 mg, 0.03 mmol).

  • Degas the reaction mixture for an additional 5 minutes with a stream of inert gas.

  • Add the terminal alkyne (0.36 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are exceptionally powerful methods for the functionalization of this compound. These protocols provide robust starting points for the synthesis of a diverse library of 7-azaindole derivatives, which are of high interest to researchers in medicinal chemistry and drug development. The choice of catalyst, ligand, base, and solvent are critical parameters that may require optimization depending on the specific coupling partners employed. By understanding the underlying mechanisms and carefully controlling reaction conditions, these transformations can be reliably executed to accelerate the discovery of novel therapeutic agents.

References

Application Notes & Protocols: Protecting Group Strategies for the Synthesis of 3-Bromo-5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structure, which is a bioisostere of indole, allows it to form critical hydrogen bond interactions with various biological targets, most notably protein kinases.[1] Derivatives of this core, such as 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, serve as versatile intermediates for constructing complex molecules with potential therapeutic applications, including potent inhibitors of fibroblast growth factor receptors (FGFR) and other kinases implicated in oncology.[2][3]

The synthesis of these intermediates, however, is not trivial. The electron-rich nature of the pyrrole ring and the acidic N-H proton necessitate a carefully planned synthetic strategy.[4] Direct bromination of the unprotected 5-methyl-1H-pyrrolo[2,3-b]pyridine often leads to a mixture of products and potential decomposition. Therefore, the temporary protection of the pyrrole nitrogen is a critical step to ensure high regioselectivity and yield. This document provides a detailed guide to selecting and applying appropriate N-protecting groups for the synthesis of this compound, with a focus on field-proven insights and detailed protocols.

The Strategic Imperative for N-Protection

The pyrrole nitrogen in the 7-azaindole system plays a crucial role in the ring's electronic properties. To achieve selective functionalization at the C3 position—the most nucleophilic carbon—with an electrophile like bromine, the N-H proton must be replaced with a protecting group. An ideal protecting group for this transformation should:

  • Be easily introduced in high yield onto the 5-methyl-1H-pyrrolo[2,3-b]pyridine core.

  • Be stable to the conditions of electrophilic bromination (e.g., using N-Bromosuccinimide).

  • Direct bromination selectively to the C3 position.

  • Be removed under conditions that are orthogonal to other functional groups and do not compromise the integrity of the final product.[5]

This guide will focus on two of the most effective and commonly employed protecting groups for this purpose: the p-toluenesulfonyl (Tosyl) group and the [2-(trimethylsilyl)ethoxy]methyl (SEM) group.

Decision Framework for Protecting Group Selection

Choosing the right protecting group is dictated by the overall synthetic plan. The following decision tree, rendered in DOT language, illustrates a logical approach to this selection process.

G start Start: Need to synthesize 3-bromo-5-methyl-7-azaindole q1 Are downstream steps sensitive to strong base (e.g., NaOH, Mg/MeOH)? start->q1 pg_sem Choose SEM Group (Milder, fluoride/acid labile deprotection) q1->pg_sem Yes pg_tosyl Choose Tosyl Group (Robust, but requires harsher deprotection) q1->pg_tosyl No q2 Is the molecule sensitive to fluoride (e.g., contains silyl ethers)? pg_sem->q2 end_tosyl Proceed with Tosyl strategy pg_tosyl->end_tosyl dep_acid Plan for Acid-Mediated SEM Deprotection (e.g., TFA) q2->dep_acid Yes dep_fluoride Plan for Fluoride-Mediated SEM Deprotection (e.g., TBAF) q2->dep_fluoride No end_sem Proceed with SEM strategy dep_acid->end_sem dep_fluoride->end_sem

Caption: Decision tree for selecting a suitable N-protecting group.

Comparative Analysis of Protecting Groups

The following table summarizes the key characteristics of the Tosyl and SEM protecting groups in the context of this synthesis.

Featurep-Toluenesulfonyl (Tosyl, Ts)[2-(Trimethylsilyl)ethoxy]methyl (SEM)
Introduction TsCl, NaH in DMFSEMCl, NaH in DMF
Effect on Ring Strongly electron-withdrawing, deactivates the ring towards oxidation.[6]Weakly electron-withdrawing, provides steric hindrance.
Stability Very stable to acidic and mildly basic conditions.Stable to bases, organometallics, and mild acids.[7]
Deprotection Strong base (e.g., NaOH/MeOH)[4] or reducing conditions (e.g., Mg/MeOH, Na/naphthalene[8]).Fluoride source (e.g., TBAF) or strong acid (e.g., TFA, BF₃·OEt₂)[7][9].
Advantages Robust, reliable, high-yielding introduction and bromination steps.Mild deprotection conditions, orthogonal to many other groups.
Challenges Deprotection can be harsh and may not be suitable for sensitive substrates.Deprotection can be sluggish; acid-mediated removal can generate formaldehyde, leading to side products.[10]

Experimental Protocols

Overall Synthetic Workflow

The general synthetic pathway is outlined below. Specific protocols for each step follow.

Caption: General synthetic workflow for the target molecule.

Protocol 1: N-Protection of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

This protocol provides methods for both Tosyl and SEM protection.

A. Tosyl Protection

  • Materials:

    • 5-Methyl-1H-pyrrolo[2,3-b]pyridine[11]

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Scientist's Note: NaH is a strong base that deprotonates the pyrrole nitrogen to form the corresponding sodium salt. Hydrogen gas is evolved, so proper ventilation is essential.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of TsCl (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

B. SEM Protection

  • Materials:

    • Follow the same procedure as for Tosyl protection, but substitute [2-(trimethylsilyl)ethoxy]methyl chloride (SEMCl) for TsCl.

  • Procedure:

    • Follow steps 1-5 from Protocol 1A.

    • Add SEMCl (1.1 eq) dropwise at 0 °C. Scientist's Note: The SEM group is introduced as an acetal, which is stable under the basic conditions of its introduction and subsequent bromination.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Follow steps 8-11 from Protocol 1A to quench, extract, and purify the product, yielding 1-((2-(trimethylsilyl)ethoxy)methyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: C3-Bromination of N-Protected Intermediate

This protocol is generally applicable to both N-Tosyl and N-SEM protected substrates.

  • Materials:

    • N-protected 5-methyl-1H-pyrrolo[2,3-b]pyridine (Tosyl or SEM)

    • N-Bromosuccinimide (NBS)

    • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the N-protected starting material (1.0 eq) in anhydrous THF or MeCN in a flask protected from light.

    • Cool the solution to 0 °C.

    • Add NBS (1.05 eq) portion-wise. Scientist's Note: The electron-withdrawing protecting group deactivates the ring sufficiently to favor mono-bromination at the most electron-rich C3 position.

    • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

    • Extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 3-bromo-N-protected product.

Protocol 3: Deprotection of the N-Protected Intermediates

A. Tosyl Deprotection

  • Materials:

    • 3-Bromo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine

    • Sodium hydroxide (NaOH) pellets

    • Methanol (MeOH) and Water

  • Procedure:

    • Dissolve the N-tosyl substrate (1.0 eq) in a 9:1 mixture of MeOH/H₂O.

    • Add crushed NaOH pellets (3.0 eq).[4]

    • Stir the mixture at room temperature or gently heat to 40-50 °C overnight. Scientist's Note: This basic hydrolysis cleaves the sulfonamide bond. The reaction can be slow and may require elevated temperatures.

    • Neutralize the reaction mixture with 1M HCl.

    • Remove MeOH under reduced pressure.

    • Extract the aqueous residue with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield this compound.

B. SEM Deprotection (Fluoride-Mediated)

  • Materials:

    • 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the N-SEM substrate (1.0 eq) in anhydrous THF.

    • Add TBAF solution (2.0-3.0 eq) dropwise at room temperature.

    • Heat the reaction to 60 °C and stir for 12-24 hours. Scientist's Note: The fluoride ion attacks the silicon atom, initiating an elimination cascade that releases the free N-H pyrrole, ethylene, formaldehyde, and TMSF. This reaction can be slow and may require heat.[7]

    • Monitor the reaction by TLC. If the reaction is sluggish, an additional equivalent of TBAF may be added.

    • Upon completion, cool the reaction and quench with water.

    • Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography. Troubleshooting Note: Side products resulting from the reaction of the product with liberated formaldehyde have been reported in similar systems.[10] Careful purification is essential.

Conclusion

The successful synthesis of this compound hinges on a robust N-protection strategy. Both the Tosyl and SEM groups are highly effective. The Tosyl group offers a reliable and sturdy path, ideal for syntheses where downstream steps do not involve strong bases. The SEM group provides a valuable orthogonal strategy, allowing for milder deprotection, which is particularly advantageous for complex molecules with sensitive functional groups. The choice between them should be made by carefully considering the stability requirements of the entire synthetic route. The protocols outlined in this document provide a validated foundation for researchers and drug development professionals to access this important chemical building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you overcome challenges in your C-N coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, which is particularly crucial in the pharmaceutical industry for synthesizing N-substituted pyridines found in many biologically active compounds.[1] However, bromopyridines can be challenging substrates due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[2][3]

This guide will walk you through common issues, from low yields to catalyst deactivation, and provide systematic approaches to optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

My reaction is sluggish or has stalled completely. What are the primary causes?

A stalled or slow Buchwald-Hartwig amination with a bromopyridine substrate often points to issues with the catalyst's activity. The primary suspect is the inhibition of the palladium center by the lone pair of electrons on the pyridine nitrogen.[2][3]

Troubleshooting Steps:

  • Ligand Selection is Crucial: The choice of phosphine ligand is the most critical parameter to address catalyst inhibition. Bulky, electron-rich ligands are essential as they promote the desired catalytic cycle and shield the palladium center from inhibitory coordination with the pyridine nitrogen.[2]

    • Recommended Ligands: Consider screening sterically hindered biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[2] These have proven effective in facilitating challenging couplings.

  • Consider Palladium Pre-catalysts: Instead of generating the active Pd(0) species in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), using well-defined palladium pre-catalysts can lead to more reproducible and active catalytic systems.[2] Pre-catalysts are designed to generate the active LPd(0) species more efficiently upon exposure to a base.

  • Ensure a Strictly Inert Atmosphere: Oxygen can irreversibly deactivate the palladium catalyst.[1] It is imperative to use proper Schlenk line or glovebox techniques. Ensure all solvents are thoroughly degassed, and the reaction vessel is purged with an inert gas like argon or nitrogen.[3]

I'm observing low yields. How can I improve the conversion?

Low yields can stem from several factors beyond catalyst inhibition. A systematic evaluation of your reaction parameters is necessary.

Troubleshooting Workflow for Low Yields:

A Low Yield Observed B Verify Reagent & Solvent Purity/Dryness A->B C Ensure Rigorous Inert Atmosphere B->C Purity Confirmed D Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) C->D Inertness Confirmed E Screen Different Bases (e.g., NaOtBu, LiHMDS, Cs₂CO₃) D->E Ligand Screened F Optimize Reaction Temperature E->F Base Screened G Try Palladium Pre-catalysts F->G Temp Optimized H Improved Yield G->H Pre-catalyst Tried cluster_cycle Catalytic Cycle A Active LPd(0) Catalyst B Oxidative Addition Complex A->B Ar-Br C Amine Coordination B->C R₂NH D Palladium-Amido Complex C->D Base (-HBr) D->A Reductive Elimination Product Aminopyridine Product D->Product ArBr Bromopyridine ArBr->A Amine Amine Amine->B Base Base Base->C

References

common byproducts in the synthesis of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. 7-Azaindole and its derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a bromine atom at the C3-position provides a versatile handle for further functionalization, making this particular derivative a key intermediate in the synthesis of complex molecules.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common challenges, particularly the formation of byproducts and their effective removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing multiple spots on my TLC after the bromination of 5-methyl-1H-pyrrolo[2,3-b]pyridine with N-Bromosuccinimide (NBS). What are the likely byproducts?

A1: This is a very common observation. The bromination of the 7-azaindole scaffold, while seemingly straightforward, can lead to several byproducts depending on the reaction conditions. The most frequently encountered impurities are:

  • Dibrominated Species: Over-bromination is a primary side reaction, leading to the formation of dibromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. The second bromine atom can add to either the pyrrole or pyridine ring, depending on the reaction's kinetic and thermodynamic parameters.

  • Starting Material: Incomplete reaction will result in the presence of unreacted 5-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Oxidized Byproducts: N-Bromosuccinimide (NBS) is an oxidizing agent, and under certain conditions, can lead to the formation of oxidized derivatives of the 7-azaindole core.[3]

  • Succinimide: This is a byproduct from the NBS reagent itself and is typically highly polar.

Q2: What reaction conditions favor the formation of the desired monobrominated product and minimize byproduct formation?

A2: Controlling the reaction conditions is paramount for achieving high selectivity for the desired this compound. Here are key parameters to consider:

  • Stoichiometry of NBS: Use of a slight excess of NBS (typically 1.05-1.1 equivalents) is common to drive the reaction to completion. However, a large excess will significantly increase the formation of dibrominated byproducts. Careful and accurate weighing of reagents is crucial.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0°C to room temperature) to control the reactivity of NBS and improve selectivity.[4] Running the reaction at elevated temperatures can lead to increased byproduct formation.

  • Solvent: The choice of solvent influences the reaction's outcome. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Anhydrous conditions are generally recommended as the presence of water can lead to the formation of bromohydrins and other undesired side products.[5][6]

  • Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time. Quenching the reaction once the starting material is consumed will help prevent over-bromination.

Visualizing Byproduct Formation

The following diagram illustrates the synthetic pathway and the potential points of byproduct formation.

Synthesis_Byproducts cluster_reagents Reagents & Conditions SM 5-methyl-1H-pyrrolo[2,3-b]pyridine Product This compound SM->Product Desired Reaction Oxidized Oxidized Byproduct SM->Oxidized Oxidation NBS NBS (1.0-1.1 eq) DCM, 0°C to RT DiBromo Dibrominated Byproduct Product->DiBromo Over-bromination ExcessNBS Excess NBS

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting Guide: Byproduct Removal

Q3: My crude product is a mixture of the desired product, starting material, and a less polar dibrominated byproduct. What is the most effective purification strategy?

A3: For this common scenario, flash column chromatography is the recommended method of purification. The polarity difference between the monobrominated, dibrominated, and starting material allows for effective separation.

CompoundTypical PolarityElution Order (Normal Phase)
Dibrominated ByproductLeast PolarFirst
This compound Intermediate Second
5-methyl-1H-pyrrolo[2,3-b]pyridine (Starting Material)Most PolarThird

Detailed Protocol for Flash Column Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. This is done by dissolving the crude material in a minimal amount of a polar solvent (like methanol or acetone), adding silica gel, and then removing the solvent under reduced pressure until a free-flowing powder is obtained. This "dry loading" technique generally results in better separation than direct "wet loading."

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be low enough to ensure good separation.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure desired product and concentrate under reduced pressure.

Q4: I have a significant amount of succinimide in my crude product. How can I remove it easily?

A4: Succinimide is soluble in water, which provides a straightforward method for its removal. An aqueous workup prior to column chromatography is highly effective.

Protocol for Aqueous Workup:

  • After the reaction is complete, quench it with an aqueous solution of a reducing agent like sodium thiosulfate to destroy any remaining bromine or NBS.

  • Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts).

    • Water.

    • Brine (saturated aqueous sodium chloride solution) to aid in the separation of the aqueous and organic layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter and concentrate the organic layer under reduced pressure. This will yield a crude product with a significantly reduced amount of succinimide.

Q5: Recrystallization is my preferred method of purification. Is it suitable for this compound, and what solvent system should I use?

A5: Recrystallization can be an effective technique for purifying this compound, especially if the crude product is relatively pure (>85-90%). The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.

Recommended Solvent Systems for Recrystallization:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

  • Toluene or Xylenes: These aromatic solvents can also be effective for recrystallization.

  • Ethyl Acetate/Hexanes: Similar to the ethanol/water system, dissolve the crude product in hot ethyl acetate and add hexanes until turbidity is observed.

Note: The optimal solvent system may need to be determined empirically through small-scale trials.

References

Technical Support Center: Purification of Brominated N-Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated N-heterocyclic compounds. As a researcher, scientist, or drug development professional, you understand that obtaining your target compound in high purity is paramount for the reliability of your downstream applications. Brominated N-heterocycles, while incredibly useful synthetic intermediates, often present unique purification challenges.[1] This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the purification of brominated N-heterocyclic compounds:

Q1: My purified compound has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A1: A yellow or orange tint in your crude product is often due to residual elemental bromine (Br₂).[2] This can be effectively removed by washing the organic layer of your reaction mixture with a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce the colored bromine to colorless bromide ions, which are readily soluble in the aqueous phase.[2]

Q2: How do I remove acidic impurities, such as hydrogen bromide (HBr), from my reaction?

A2: Acidic impurities can be efficiently removed using a standard acid-base extraction.[2] By washing the organic layer with a weak base, like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you can neutralize the acid.[2] The resulting salt will be sequestered in the aqueous layer. Remember to vent your separatory funnel frequently during these washes, as carbon dioxide gas is produced.[2]

Q3: I used N-bromosuccinimide (NBS) as my brominating agent and now I'm struggling to remove the succinimide byproduct. What's the best approach?

A3: Succinimide, a common byproduct of NBS brominations, has moderate solubility in organic solvents but is more soluble in water.[2] A simple aqueous wash can remove a substantial amount of it.[2] If succinimide persists, washing with a dilute base like sodium hydroxide (NaOH) can convert it to its more water-soluble sodium salt.[2] However, exercise caution if your target compound is sensitive to basic conditions.[2]

Q4: Should I use recrystallization or column chromatography to purify my brominated N-heterocycle?

A4: The choice between these two powerful techniques depends on the specific characteristics of your compound and the impurities present.[2] Recrystallization is an excellent option if your desired compound is a solid and the impurities have different solubility profiles.[3][4] Column chromatography is more versatile and is generally the method of choice for separating compounds with similar polarities or when dealing with oily or non-crystalline products.[5]

Q5: My brominated N-heterocycle appears to be degrading on the silica gel column. What can I do?

A5: Some nitrogen-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.[5][6] If you suspect this is happening, you can deactivate the silica gel by pre-eluting the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine.[6][7] Alternatively, you could consider using a different stationary phase like neutral alumina.[5][7]

Troubleshooting Guides

This section provides in-depth troubleshooting for common purification techniques.

Flash Column Chromatography

Flash column chromatography is a staple in the organic chemistry lab for purifying a wide range of compounds. However, brominated N-heterocycles can sometimes behave unpredictably.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers Isomers have very similar polarities.- Optimize the solvent system: A small change in solvent polarity can have a significant impact. Consider using a solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).- Use a different stationary phase: Reverse-phase silica or alumina may provide better separation.[5]- Consider preparative HPLC: For very challenging separations, preparative HPLC offers higher resolution.[8][9]
Compound "Streaking" on the Column - Compound is too polar for the chosen solvent system.- Compound is interacting strongly with the silica gel.- Increase the polarity of the eluent: A gradual increase in the polar component of your solvent system can help elute the compound more effectively.[5]- Deactivate the silica gel: Add 1-3% triethylamine to your eluent to reduce strong interactions with the stationary phase.[6]
No Compound Eluting from the Column - Compound has decomposed on the silica gel.[5]- Incorrect solvent system was used.[5]- Compound is very non-polar and eluted with the solvent front.- Check for decomposition: Run a quick 2D TLC to assess the stability of your compound on silica.[5]- Verify your solvent system: Double-check that you have used the correct solvents and proportions.[5]- Analyze the first few fractions: Your compound may have eluted very quickly.
Low Recovery of the Product - Incomplete elution from the column.- Adsorption onto the stationary phase.- Decomposition on the column.- Increase eluent polarity at the end of the run: Flush the column with a highly polar solvent to recover any remaining compound.- Use a less active stationary phase: Consider neutral alumina or deactivated silica.[7]- Dry loading: For compounds with poor solubility in the eluent, dry loading onto silica can improve recovery.[6][10]

Caption: Troubleshooting workflow for flash column chromatography.

Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[11][3][4] The success of this method hinges on the differential solubility of the desired compound and its impurities in a given solvent system.[11]

Problem Potential Cause(s) Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are inhibiting crystallization.- Choose a lower-boiling solvent. - Add a small amount of additional solvent. - Try to "scratch" the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
No Crystals Form Upon Cooling - The solution is not saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy. [12]
Low Recovery of Crystals - Too much solvent was used.- The compound has significant solubility in the solvent even at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the compound. [11]- Ensure the solution is cooled for a sufficient amount of time. - Consider a different solvent system where the compound has lower solubility at cold temperatures.
Crystals are Colored or Impure - Impurities have co-crystallized with the product.[13]- The cooling process was too rapid.- Perform a second recrystallization. - Allow the solution to cool slowly to room temperature before placing it in a cold bath. - Consider treating the hot solution with activated charcoal to remove colored impurities (use with caution as it can also adsorb your product).

Caption: Workflow for optimizing the recrystallization process.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[14][15][16]

Problem Potential Cause(s) Recommended Solution(s)
Formation of an Emulsion - Vigorous shaking of the separatory funnel.- Presence of surfactants or finely divided solids.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Filter the mixture through a pad of Celite or glass wool.
Poor Separation of Layers - The densities of the two phases are very similar.- Add a solvent with a different density to the organic phase (e.g., add a denser solvent like dichloromethane or a less dense solvent like diethyl ether).
Product is Partially Soluble in the Aqueous Layer - The product has some polar functional groups.- Perform multiple extractions with smaller volumes of the organic solvent. - "Salt out" the product by adding a saturated solution of sodium chloride to the aqueous layer to decrease the solubility of the organic compound.
Third Layer Forms at the Interface - Presence of insoluble material.- Filter the entire mixture to remove the insoluble material before proceeding with the extraction.

Caption: Workflow for performing a liquid-liquid extraction.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify significant quantities of a target compound from a mixture.[9][17][18] It is particularly useful for separating closely related isomers or when other techniques have failed.[8][13]

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Between Peaks - Inappropriate mobile phase composition.- Column is overloaded.- Optimize the mobile phase at an analytical scale first. [18]- Reduce the injection volume or the concentration of the sample. - Consider using a different stationary phase.
Broad, Asymmetric Peaks - Low solubility of the compound in the mobile phase.[19]- Strong interactions with the stationary phase.- Adjust the mobile phase composition to improve solubility. [19]- Elevate the column temperature to improve peak shape. [19]- Add a modifier to the mobile phase (e.g., trifluoroacetic acid for basic compounds).
High Backpressure - Clogged frit or column.- High flow rate.- Filter the sample before injection. - Flush the column with a strong solvent. - Reduce the flow rate.
Low Recovery - Compound is precipitating on the column.- Incomplete elution.- Ensure the sample is fully dissolved in the mobile phase before injection. - Run a gradient elution that ends with a high percentage of the strong solvent.

Caption: General workflow for preparative HPLC purification.

Detailed Protocols

Protocol 1: Deactivation of Silica Gel for Flash Column Chromatography

This protocol is recommended for acid-sensitive brominated N-heterocyclic compounds.

Materials:

  • Crude brominated N-heterocyclic compound

  • Silica gel (230-400 mesh)

  • Appropriate solvent system (e.g., ethyl acetate/hexane)

  • Triethylamine

  • Glass column, sand, and collection tubes

Procedure:

  • Prepare the Eluent: Prepare your chosen solvent system and add 1-3% (v/v) triethylamine. For example, for a 9:1 hexane:ethyl acetate system, you would prepare a solution of 90 mL hexane, 10 mL ethyl acetate, and 1-3 mL of triethylamine.

  • Pack the Column: Pack the column with silica gel using the triethylamine-containing eluent as you would for a standard flash column.

  • Equilibrate the Column: Flush the packed column with at least one column volume of the triethylamine-containing eluent. Discard the eluent that passes through.[6]

  • Load the Sample: Load your sample onto the column. You can use either the wet-loading or dry-loading method.[6][10]

  • Elute the Column: Run the column using your standard solvent system (with or without triethylamine, depending on the separation).[6]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.

Protocol 2: Recrystallization from a Binary Solvent System

This protocol is useful when a single suitable recrystallization solvent cannot be found.

Materials:

  • Crude solid brominated N-heterocyclic compound

  • A "good" solvent (in which the compound is soluble)

  • A "poor" or "anti-solvent" (in which the compound is insoluble)

  • Erlenmeyer flask, hot plate, and filtration apparatus

Procedure:

  • Dissolve the Compound: Place the crude solid in an Erlenmeyer flask and add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[11]

  • Add the Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolve: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the Crystals: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this versatile building block. A common challenge encountered is the undesired side reaction of debromination (hydrodebromination), which leads to the formation of 5-methyl-1H-pyrrolo[2,3-b]pyridine, reducing the yield of the desired product and complicating purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize debromination and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of my palladium-catalyzed reaction?

A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on the this compound is replaced by a hydrogen atom.[1] This results in the formation of the corresponding debrominated byproduct, 5-methyl-1H-pyrrolo[2,3-b]pyridine, instead of your desired cross-coupled product. This unwanted reaction consumes your starting material and palladium catalyst, leading to lower yields and the need for more rigorous purification.[1]

Q2: What are the primary causes of debromination?

A2: The formation of a palladium-hydride (Pd-H) species is the most common culprit behind debromination.[2] This highly reactive intermediate can be generated through several pathways, including:

  • Reaction with the base: Strong bases, particularly in the presence of trace water or alcohol, can react with the palladium complex to form Pd-H species.[1]

  • Solvent participation: Protic solvents like alcohols can be deprotonated to form alkoxides that subsequently undergo β-hydride elimination to generate a Pd-H intermediate.[3]

  • Decomposition of the organometallic coupling partner: In Suzuki reactions, for instance, the boronic acid can undergo protodeboronation, which can indirectly lead to the formation of species that facilitate debromination.[4]

Once formed, the Pd-H species can undergo reductive elimination with the coordinated this compound to yield the debrominated byproduct.[5][6]

Q3: Can protecting the pyrrole N-H help prevent debromination?

A3: Yes, protecting the nitrogen atom of the pyrrolo[2,3-b]pyridine ring can be a highly effective strategy to suppress debromination.[7] The N-H proton is acidic and can be deprotonated by the base. This increases the electron density of the heteroaromatic ring system, which can make the C-Br bond more susceptible to certain side reactions. By protecting the nitrogen with a suitable group (e.g., Boc, SEM, or benzyl), you can modulate the electronic properties of the substrate and often favor the desired cross-coupling pathway.[2][7]

Troubleshooting Guide

Problem 1: Significant Debromination Observed ( >10%)

When debromination is a major competing reaction, a systematic approach to optimizing your reaction conditions is necessary. The following sections detail the key parameters to investigate.

The base plays a critical role in the catalytic cycle and can be a primary source of the problematic palladium-hydride species.

Causality: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), in the presence of protic sources, can readily generate hydride donors.[1] Weaker inorganic bases are generally less prone to this side reaction.

Troubleshooting Steps:

  • Switch to a weaker inorganic base: If you are using a strong alkoxide base, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).[3]

  • Use an anhydrous base: Ensure your base is anhydrous, as water can be a proton source that facilitates the formation of hydride species.

  • Consider fluoride-based bases: In some cases, bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly in Suzuki couplings, as they can activate the boronic acid without promoting significant debromination.

Table 1: Recommended Base Screening for Minimizing Debromination

BaseStrengthTypical SolventsComments
NaOtBuStrongToluene, Dioxane, THFHighly active but can promote debromination. Use with caution.
K₂CO₃ModerateDioxane/H₂O, DMF, AcetonitrileA good starting point for many coupling reactions.
Cs₂CO₃ModerateDioxane, Toluene, DMFOften provides good results with sensitive substrates.[3]
K₃PO₄ModerateToluene, DioxaneA versatile base, effective in a range of coupling reactions.[3]

The ligand coordinated to the palladium center profoundly influences the relative rates of the desired reductive elimination (forming the C-C or C-N bond) versus the undesired debromination.

Causality: Electron-rich and sterically bulky phosphine ligands generally accelerate the rate of reductive elimination, which is the product-forming step in the catalytic cycle.[8] By promoting the desired pathway, these ligands can outcompete the debromination side reaction.

Troubleshooting Steps:

  • Employ bulky, electron-rich phosphine ligands: If you are using simple phosphine ligands like triphenylphosphine (PPh₃), switch to more sophisticated biarylphosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) or other electron-rich ligands like tricyclohexylphosphine (PCy₃). These are often highly effective for coupling heteroaryl halides.[2]

  • Screen a variety of ligands: There is no universal ligand for all coupling reactions. It is often necessary to screen a small library of ligands to identify the optimal one for your specific transformation.

Diagram 1: The Role of Ligands in the Catalytic Cycle

G cluster_cycle Desired Catalytic Cycle cluster_side Debromination Pathway OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-R PdH Pd-H Formation TM->PdH Competes with Product Desired Product RE->Product Debrom_RE Reductive Elimination of Ar-H PdH->Debrom_RE Ar-Pd(II)-H Debrom_Product Debrominated Byproduct Debrom_RE->Debrom_Product Ligand Bulky, Electron-Rich Ligand (e.g., XPhos) Ligand->RE Accelerates Ligand->Debrom_RE Suppresses

Caption: Bulky ligands accelerate reductive elimination, favoring product formation over debromination.

The reaction solvent can significantly impact the reaction outcome, not only by affecting solubility but also by potentially participating in the generation of palladium-hydride species.[9][10]

Causality: Protic solvents, such as alcohols, can act as hydride sources.[3] Aprotic solvents are generally preferred to minimize this risk. The polarity of the solvent can also influence the stability of intermediates in the catalytic cycle.[11]

Troubleshooting Steps:

  • Use aprotic solvents: Switch from protic solvents (e.g., methanol, isopropanol) to aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF).[2]

  • Ensure anhydrous conditions: If your chosen solvent is hygroscopic, use a freshly dried solvent to minimize the presence of water, which can contribute to debromination.

  • Consider solvent mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity. For instance, a toluene/dioxane mixture might be effective.

Table 2: Solvent Recommendations

SolventTypeComments
TolueneAprotic, NonpolarGood general-purpose solvent for cross-coupling.
1,4-DioxaneAprotic, PolarOften very effective, but be aware of its higher boiling point and potential to form peroxides.[12]
THFAprotic, PolarLower boiling point, suitable for reactions at moderate temperatures.
DMF/DMAcAprotic, PolarCan be effective but may also promote side reactions at high temperatures.
AlcoholsProticGenerally avoid unless part of a well-established protocol, as they can be a source of hydrides.[3]

Higher temperatures and longer reaction times can sometimes lead to an increase in side reactions, including debromination.

Causality: While higher temperatures increase the rate of the desired reaction, they can also accelerate catalyst decomposition and the formation of unwanted byproducts.

Troubleshooting Steps:

  • Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress. A slight decrease in temperature can sometimes significantly reduce the rate of debromination without substantially affecting the desired coupling.

  • Optimize reaction time: Monitor the reaction by a suitable analytical technique (e.g., LC-MS or GC-MS) to determine the point of maximum product formation. Avoid unnecessarily long reaction times, as this can lead to product degradation and an increase in byproducts.

Problem 2: Low or No Conversion to Desired Product

If you are observing minimal formation of the desired product, with or without significant debromination, consider the following.

Causality: The active Pd(0) catalyst may not be forming efficiently, or it may be deactivated during the reaction. The nitrogen atoms in the 7-azaindole scaffold can coordinate to the palladium center and inhibit catalysis.[2]

Troubleshooting Steps:

  • Use a pre-catalyst: Instead of using a Pd(II) source like Pd(OAc)₂ or PdCl₂, which requires in-situ reduction, consider using a commercially available Pd(0) source or a pre-catalyst (e.g., XPhos Pd G3). These are designed to generate the active Pd(0) species more reliably.

  • Increase catalyst loading: While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome catalyst deactivation and improve conversion.

Causality: Impurities in your starting materials or reagents can poison the catalyst or participate in side reactions.

Troubleshooting Steps:

  • Check the purity of your this compound: Ensure it is free of any residual acids or other impurities from its synthesis.

  • Verify the quality of your coupling partner: For Suzuki reactions, ensure your boronic acid or ester is of high purity and has not degraded during storage. Protodeboronation is a common issue with heteroaryl boronic acids.[4]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize debromination.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (0.02 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 2: Troubleshooting Flowchart

G start High Debromination Observed? change_base Switch to weaker base (K3PO4, Cs2CO3) start->change_base Yes low_conversion Low Conversion? start->low_conversion No change_ligand Use bulky, electron-rich ligand (e.g., XPhos, SPhos) change_base->change_ligand change_solvent Use anhydrous aprotic solvent (Toluene, Dioxane) change_ligand->change_solvent lower_temp Lower reaction temperature change_solvent->lower_temp protect_N Protect pyrrole N-H lower_temp->protect_N success Optimized Reaction protect_N->success check_catalyst Use pre-catalyst (e.g., Pd G3) low_conversion->check_catalyst Yes low_conversion->success No check_reagents Verify reagent purity check_catalyst->check_reagents check_reagents->success

Caption: A step-by-step guide to troubleshooting debromination and low conversion.

References

catalyst and ligand selection for efficient coupling of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges encountered when performing palladium-catalyzed cross-coupling reactions with 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). This scaffold is a privileged structure in medicinal chemistry, but its unique electronic properties can make catalyst and ligand selection non-trivial.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic routes.

Part 1: Core Concepts & General FAQs

This section addresses foundational questions about the reactivity of the 7-azaindole core and general considerations for cross-coupling.

Question 1: What makes the this compound scaffold challenging for cross-coupling reactions?

Answer: The 7-azaindole nucleus presents a unique electronic landscape that directly impacts catalysis.

  • Lewis Basicity: The pyridine nitrogen (N7) and the pyrrole nitrogen (N1) are both Lewis basic sites. They can coordinate to the palladium center, potentially acting as catalyst poisons or leading to non-productive catalyst sequestration. This is a primary reason why standard "off-the-shelf" conditions for simple aryl bromides often fail.

  • N-H Acidity: The pyrrole N-H proton is acidic and can react with strong bases. This can lead to competitive N-arylation or other side reactions, especially if the N-H is left unprotected. However, modern catalyst systems have been developed to selectively couple at the C-Br position even in the presence of the unprotected N-H.[1]

  • Electron-Rich System: The bicyclic heteroaromatic system is electron-rich, which can make the oxidative addition of the C-Br bond to the Pd(0) center slower compared to electron-deficient systems. This often necessitates the use of highly active, electron-rich ligands to facilitate this key step in the catalytic cycle.[3][4]

Question 2: Should I protect the pyrrole N-H group before attempting a cross-coupling reaction?

Answer: The necessity of N-H protection is a critical decision that depends on the specific coupling reaction and the chosen catalyst system.

  • For Buchwald-Hartwig Amination: It is often possible, and even preferable, to perform the amination on the unprotected 7-azaindole. Buchwald and coworkers developed highly effective methods using biarylphosphine ligands (like DavePhos) and specific palladium precatalysts that show high selectivity for C-N coupling over N-H arylation.[1] Using an unprotected N-H simplifies the synthetic route by avoiding protection/deprotection steps.

  • For C-C Couplings (Suzuki, Sonogashira, Heck): While unprotected coupling is sometimes possible, N-protection (e.g., with a tosyl (Ts), phenylsulfonyl (SO2Ph), or Boc group) is more common and can lead to more consistent results.[5] Protection prevents the complications of N-H acidity and can improve the substrate's solubility. If you are experiencing issues like low yield or catalyst deactivation with the unprotected substrate, N-protection is a primary troubleshooting step.

Question 3: My reaction is not working at all (no product, only starting material). What is the first thing I should check?

Answer: Assuming you have verified the integrity of your starting materials, the most common culprit for a completely stalled reaction is the catalyst's health and activation.

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a frequent cause of failure. Oxygen oxidizes the active Pd(0) to inactive Pd(II), halting the catalytic cycle before it begins. Ensure you use a robust degassing method (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes).

  • Catalyst Precursor and Ligand Choice: Not all palladium sources and ligands are created equal. For a challenging substrate like a 7-azaindole, a simple system like Pd(PPh₃)₄ may be ineffective. You will likely need a more active system, often generated in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand, or by using a modern, well-defined precatalyst (e.g., an NHC-Pd complex or a Buchwald-type precatalyst).[3][6]

  • Base and Solvent Quality: Ensure your base is fresh and your solvent is anhydrous (if the protocol calls for it). Water can interfere with the reaction, leading to dehalogenation or catalyst decomposition.[7]

Part 2: Troubleshooting Guide for Specific Coupling Reactions

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful method for creating C(aryl)-C(aryl) or C(aryl)-C(vinyl) bonds.

Question 4: I am attempting a Suzuki coupling with an arylboronic acid, but my yield is low and I see significant debromination (protodebromination) of my starting material. What's happening?

Answer: Protodebromination, the replacement of the bromine atom with hydrogen, is a common and frustrating side reaction in Suzuki couplings.[7] It typically arises from two main pathways:

  • Hydrolysis of the Boronic Acid: Boronic acids can be unstable and undergo hydrolysis back to the arene, especially at high temperatures or with certain bases.[8]

  • Direct Reduction: The palladium-hydride species, formed from side reactions involving water or base, can reductively cleave the C-Br bond of your substrate.

Troubleshooting Steps:

  • Use a More Stable Boron Reagent: Switch from the boronic acid to a more robust potassium trifluoroborate salt (Ar-BF₃K) or a boronate ester (like a pinacol ester, Ar-B(pin)). These are generally more resistant to hydrolysis.[9]

  • Choice of Base: An overly strong or hydrous base can promote dehalogenation. Switch from aqueous Na₂CO₃ or K₂CO₃ to a non-aqueous base like K₃PO₄ or CsF. Powdered KF is also an excellent choice as it activates the boronic acid without being strongly basic.[9]

  • Ligand Selection: A bulky, electron-rich ligand can accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway. Ligands like SPhos, XPhos, or RuPhos are excellent candidates. For a similar heterocyclic system, XPhos in combination with an XPhosPdG2 precatalyst was shown to be effective in preventing debromination.[10][11]

Recommended Starting Conditions for Suzuki Coupling

Component Recommendation Rationale
Palladium Source Pd(dppf)Cl₂ (5 mol%) or XPhos Pd G2 (2-5 mol%) Pd(dppf)Cl₂ is a reliable catalyst for many heteroaromatic couplings.[12] XPhos-based precatalysts are highly active and effective for challenging substrates.[11]
Ligand (If not using a precatalyst) SPhos or XPhos (4-10 mol%) Bulky, electron-rich biarylphosphine ligands promote oxidative addition and reductive elimination.[8]
Base K₂CO₃ (2-3 equiv) or K₃PO₄ (2-3 equiv) K₂CO₃ is a standard, effective base. K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or DME A mixture of an organic solvent and water is standard, but anhydrous conditions with DME can be tried to suppress debromination.[12]

| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aryl amines, but is sensitive to ligand and base choice.[13]

Question 5: I am trying to couple a primary amine with my unprotected 3-bromo-7-azaindole, but the reaction is messy and gives multiple products. How can I improve selectivity?

Answer: A messy reaction profile in this context often points to a lack of selectivity between C-N coupling at the bromide and N-H arylation at the pyrrole nitrogen. Catalyst inhibition by the substrate or product can also be an issue.

Causality & Solution: The key is to use a catalyst system specifically designed for heteroaromatic N-H substrates. The Buchwald group has shown that certain palladium precatalysts paired with bulky biarylphosphine ligands are exceptionally effective.[1] These ligands create a sterically hindered environment around the palladium center that favors the oxidative addition at the C-Br bond and subsequent C-N reductive elimination, while disfavoring coordination and reaction at the N-H site.

Troubleshooting Steps:

  • Switch to a Specialized Catalyst System: Move away from general-purpose ligands. The combination of a G3 or G4 Buchwald precatalyst with a ligand like DavePhos or RuPhos is an authoritative starting point.[1]

  • Use a Weaker, Non-Nucleophilic Base: A very strong base like NaOtBu can sometimes promote undesired side reactions. A weaker base like Cs₂CO₃ or K₃PO₄ is often sufficient and can lead to cleaner reactions.[14][15]

  • Solvent Choice: Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[14][15] Avoid protic solvents.

Recommended Starting Conditions for Buchwald-Hartwig Amination (Unprotected N-H)

Component Recommendation Rationale
Palladium Source RuPhos Pd G3 (1-2 mol%) A highly active and robust precatalyst designed for challenging C-N couplings.[1]
Ligand (Included in precatalyst) RuPhos This bulky, electron-rich ligand facilitates fast catalytic turnover and selectivity.[1]
Base LiHMDS (1.2 equiv) or Cs₂CO₃ (2 equiv) LiHMDS is a strong, non-nucleophilic base effective for these systems.[1] Cs₂CO₃ is a milder alternative.[14][15]
Solvent 1,4-Dioxane or Toluene Standard, effective, and non-protic solvents for this reaction.

| Temperature | Room Temperature to 80 °C | Modern precatalysts often allow for milder reaction conditions.[1] |

C. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium/copper catalytic system.

Question 6: My Sonogashira coupling is giving low yields and a lot of alkyne homocoupling (Glaser coupling). What is the cause and how can I fix it?

Answer: Alkyne homocoupling is the primary side reaction in Sonogashira couplings and is almost always caused by the copper co-catalyst in the presence of oxygen. The copper(I) is oxidized to copper(II), which then promotes the dimerization of your alkyne.

Troubleshooting Steps:

  • Rigorous Degassing: This is non-negotiable for Sonogashira reactions. Oxygen must be scrupulously excluded from the reaction. Use freeze-pump-thaw cycles for the best results.

  • Reduce Copper Loading or Go Copper-Free: Often, only a very small amount of CuI (1-5 mol%) is needed. If homocoupling persists, you can attempt a copper-free Sonogashira protocol. These conditions typically require a more active palladium/ligand system and may use a base like pyrrolidine or a different solvent system, but they completely eliminate the Glaser pathway.

  • Ligand and Palladium Source: The classic Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts are often effective.[16] If these fail, switching to a more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand can improve catalyst stability and activity.[3][6]

Recommended Starting Conditions for Sonogashira Coupling

Component Recommendation Rationale
Palladium Source Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) Standard, reliable palladium catalysts for Sonogashira reactions.[16]
Co-catalyst CuI (2-5 mol%) Activates the alkyne for transmetalation. Use the minimum effective amount.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) Acts as both the base and often as the solvent.
Solvent THF or DMF (if co-solvent is needed) Used to dissolve starting materials if they are not soluble in the amine base.

| Temperature | Room Temperature to 60 °C | Sonogashira couplings are often effective at mild temperatures. |

Part 3: Visualization & Methodologies

Diagrams of Key Processes

Below are visualizations of the fundamental catalytic cycle and a logical workflow for troubleshooting common cross-coupling issues.

Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald) PdII->Transmetal Nu-M PdII_Nu Ar-Pd(II)-Nu Ln Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Ar-Nu

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Troubleshooting Flowchart Start Reaction Fails (Low/No Yield) CheckSM Starting Material Consumed? Start->CheckSM NoReaction NO: Inactive Catalyst CheckSM->NoReaction No YesReaction YES: Side Reactions Occurring CheckSM->YesReaction Yes Troubleshoot_Catalyst 1. Re-degas solvent 2. Use fresh catalyst/ligand 3. Increase temperature 4. Switch to more active   precatalyst (e.g., G3) NoReaction->Troubleshoot_Catalyst CheckByproducts Identify Byproducts (TLC, GC-MS, NMR) YesReaction->CheckByproducts Debromination Debromination? CheckByproducts->Debromination Debromination Homocoupling Homocoupling? CheckByproducts->Homocoupling Homocoupling Other Other/Decomposition? CheckByproducts->Other Other Fix_Debromination 1. Use anhydrous solvent/base 2. Switch to K3PO4 or CsF 3. Use boronate ester (Suzuki) Debromination->Fix_Debromination Fix_Homocoupling 1. Rigorous degassing 2. Reduce CuI (Sonogashira) 3. Check boronic acid purity (Suzuki) Homocoupling->Fix_Homocoupling Fix_Other 1. Lower temperature 2. Change solvent 3. Protect N-H group Other->Fix_Other

Caption: A decision-tree workflow for troubleshooting common cross-coupling issues.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (Unprotected N-H)

  • Reaction Setup: In a glovebox or under a strong stream of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv) to an oven-dried Schlenk flask. Add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask. If not in a glovebox, evacuate and backfill with argon three times.

  • Reagent Addition: Add the degassed anhydrous solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 equiv).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

References

Technical Support Center: Managing Catalyst Deactivation in Reactions Involving 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. This versatile building block, a derivative of 7-azaindole, is crucial in the synthesis of numerous compounds of medicinal interest.[1] However, its inherent electronic properties, particularly the Lewis basic pyridine nitrogen, present unique challenges in transition metal-catalyzed cross-coupling reactions, often leading to catalyst deactivation and compromised reaction efficiency.[2]

This guide provides in-depth troubleshooting advice, detailed diagnostic protocols, and frequently asked questions to help you navigate and overcome these challenges, ensuring robust and reproducible synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding catalyst deactivation when working with this compound.

Q1: Why are my cross-coupling reactions with this compound stalling or resulting in low yields?

A1: The primary challenge stems from the pyridine nitrogen atom within the 7-azaindole core. This nitrogen can act as a ligand, coordinating strongly to the palladium catalyst. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively poisoning the catalyst and halting the desired catalytic cycle.[2][3] This issue is a well-documented phenomenon in reactions involving pyridine-containing substrates.[2]

Q2: What are the most common visual indicators of catalyst deactivation in my reaction?

A2: A key visual cue is the formation of a black precipitate, commonly known as palladium black.[4] This consists of agglomerated, inactive Pd(0) particles and signifies catalyst decomposition. Another indicator can be a color change in the reaction mixture that deviates from the expected progression. However, not all deactivation pathways result in a visible change, necessitating analytical monitoring.

Q3: Aside from catalyst poisoning by the substrate, what are other common causes of deactivation?

A3: Other prevalent deactivation mechanisms include:

  • Thermal Degradation: High reaction temperatures can accelerate the decomposition of the catalyst and ligands, leading to the formation of inactive species.[3][5]

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands, crucial for stabilizing the catalyst, can degrade under harsh reaction conditions.[6][7]

  • Fouling: Deposition of insoluble byproducts or polymeric materials on the catalyst surface can block active sites.[8][9]

  • Presence of Impurities: Contaminants in reagents or solvents, such as oxygen, water, or sulfur compounds, can act as poisons to the palladium catalyst.[8][9]

Q4: Can I simply increase the catalyst loading to overcome deactivation?

A4: While modestly increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation and drive the reaction to completion, it is not an ideal solution.[2][4] This approach increases costs, complicates product purification due to higher residual palladium levels, and does not address the underlying cause of deactivation. A more robust strategy involves optimizing the reaction conditions to prevent deactivation in the first place.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific catalyst deactivation issues encountered during reactions with this compound.

Guide 1: Diagnosing and Mitigating Substrate-Induced Catalyst Poisoning

The coordination of the pyridine nitrogen to the palladium center is a primary cause of catalyst inhibition. The following steps will help you address this issue.

Causality: The lone pair of electrons on the pyridine nitrogen competes with the desired reactants for coordination to the palladium center. This can lead to the formation of off-cycle, inactive catalyst species, thereby reducing the concentration of the active catalyst and slowing or halting the reaction.[3]

Diagnostic Workflow:

A Reaction Stalls or Low Conversion B Monitor Reaction Kinetics via LC-MS/GC-MS A->B C Plateau in Product Formation Before Full Conversion? B->C D Suspect Substrate Poisoning C->D Yes H Re-evaluate Reaction Strategy C->H No E Optimize Ligand D->E F Adjust Reaction Conditions D->F G Successful Reaction E->G F->G

Caption: Workflow for diagnosing substrate-induced catalyst poisoning.

Mitigation Strategies:

  • Ligand Selection: The choice of ligand is critical to shield the palladium center from the pyridine nitrogen and promote the desired catalytic cycle.[10][11]

    • Switch to Bulky, Electron-Rich Ligands: Employ Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][12] The steric bulk of these ligands can disfavor the coordination of the pyridine nitrogen, while their electron-donating properties enhance the reactivity of the catalyst in key steps like oxidative addition.[11]

    • Increase Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes help to maintain the desired coordination environment around the metal center.

  • Reaction Condition Optimization:

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the extent of catalyst poisoning. A screen of aprotic polar solvents such as dioxane, toluene, or DMF is recommended.[4]

    • Base Selection: The nature and strength of the base can impact the catalytic cycle. For Buchwald-Hartwig aminations, bases like Cs₂CO₃ or K₃PO₄ are often effective.[13]

Experimental Protocol: Ligand Screening for a Suzuki Coupling

This protocol outlines a parallel screening experiment to identify an optimal ligand for the Suzuki coupling of this compound with a boronic acid.

  • Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv), the desired boronic acid (1.5 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Catalyst and Ligand Addition: Prepare stock solutions of a palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol %) in degassed dioxane. Add the appropriate catalyst and ligand solutions to each vial under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Seal the vials and place them in a pre-heated reaction block at a set temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS or GC-MS to determine the conversion to the desired product.[3]

LigandCatalyst PrecursorBaseSolventTemperature (°C)Conversion (%)
PPh₃Pd₂(dba)₃K₂CO₃Dioxane100< 10
P(t-Bu)₃Pd₂(dba)₃K₂CO₃Dioxane10045
XPhosPd₂(dba)₃K₂CO₃Dioxane10095
SPhosPd₂(dba)₃K₂CO₃Dioxane10092

Table 1: Representative data from a ligand screening experiment.

Guide 2: Addressing Catalyst Decomposition (Palladium Black Formation)

The appearance of a black precipitate is a definitive sign of catalyst decomposition into inactive palladium black.

Causality: The active Pd(0) species in the catalytic cycle can be unstable, particularly at elevated temperatures or when the ligand concentration is insufficient to stabilize it. This leads to the aggregation of Pd(0) atoms into larger, catalytically inactive clusters.[3][4] Oxygen in the reaction mixture can also promote this process.[3]

Troubleshooting Workflow:

A Black Precipitate Observed B Confirm Palladium Black Formation A->B F Consider Catalyst Regeneration A->F C Improve Reaction Setup B->C Degassing/Inert Atmosphere D Optimize Ligand and Temperature B->D E Successful Reaction C->E D->E

Caption: Workflow for addressing palladium black formation.

Mitigation Strategies:

  • Ensure Rigorous Anhydrous and Degassed Conditions:

    • Solvent Degassing: Thoroughly degas the reaction solvent by methods such as sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent oxygen ingress.

  • Optimize Reaction Parameters:

    • Temperature Control: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition.[3] Evaluate a range of temperatures to find a balance between reaction rate and catalyst stability. A lower temperature for a longer reaction time may be beneficial.

    • Ligand Choice and Concentration: As mentioned previously, bulky, electron-rich ligands can stabilize the Pd(0) center and prevent aggregation.[10] Ensure an adequate ligand-to-palladium ratio is used.

  • Consider Catalyst Pre-catalysts: Using well-defined, air-stable palladium pre-catalysts can sometimes offer better reproducibility and stability compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[10]

Guide 3: Catalyst Regeneration

In some cases, it may be possible to regenerate a deactivated catalyst, particularly on a larger scale, although this is often challenging for homogeneously catalyzed reactions. For heterogeneous catalysts like Pd/C, regeneration can be more feasible.

Regeneration Protocol for Deactivated Pd/C (Example):

For palladium on carbon (Pd/C) catalysts that have been deactivated by coking or fouling, a washing procedure may restore some activity.

  • Catalyst Recovery: Filter the reaction mixture to recover the deactivated Pd/C catalyst.

  • Solvent Washing: Wash the catalyst sequentially with deionized water and then an organic solvent like methanol or acetone to remove adsorbed impurities and reaction byproducts.[14]

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature.

  • Activity Testing: Evaluate the activity of the regenerated catalyst under the standard reaction conditions to determine the extent of recovery.

It is important to note that regeneration may not fully restore the initial activity, and the effectiveness depends on the specific deactivation mechanism.[15][16] For deactivation by strong poisons, regeneration may not be possible.

Part 3: Analytical Techniques for Deactivation Analysis

A systematic investigation of catalyst deactivation relies on appropriate analytical methods to understand the root cause.[17]

Analytical TechniqueInformation GainedReference
In-situ NMR Spectroscopy Real-time monitoring of reactant consumption, product formation, and potential side-product generation. A plateau in product formation indicates deactivation.[2]
LC-MS / GC-MS Quantitative analysis of reaction kinetics and identification of byproducts that may contribute to deactivation.[3]
X-ray Photoelectron Spectroscopy (XPS) Identifies the oxidation state of the palladium and can detect the presence of poisons on the catalyst surface.[5][17]
Transmission Electron Microscopy (TEM) Visualizes the morphology of the catalyst, including the formation and size of palladium nanoparticles (palladium black).[16]
Thermogravimetric Analysis (TGA) Quantifies the amount of coke or other deposits on a heterogeneous catalyst.[9][16]
Inductively Coupled Plasma (ICP) Determines the elemental composition of the catalyst and can detect leaching of the metal into the solution.[5]

Table 2: Key analytical techniques for characterizing catalyst deactivation.

References

identifying and minimizing side reactions in the functionalization of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine. This 7-azaindole scaffold is a cornerstone in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents[1][2][3][4]. However, its unique electronic properties and the presence of a reactive N-H group present specific challenges during synthetic modifications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and minimize common side reactions.

Frequently Asked Questions (FAQs)

Q1: The pyrrole N-H on my 7-azaindole scaffold seems reactive. Should I use a protecting group for cross-coupling reactions?

Answer: This is a critical consideration. The pyrrole N-H proton is acidic and can be deprotonated by the bases typically used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides). This can lead to several complications:

  • Catalyst Inhibition: The resulting azaindole anion can coordinate to the palladium center, potentially forming inactive catalyst species and hindering the catalytic cycle[5].

  • Side Reactions: While C-N coupling at the pyrrole nitrogen is less common in this specific context compared to other substrates, the deprotonated nitrogen can influence the electronic nature of the ring and affect reactivity.

  • Solubility Issues: The anionic form may have different solubility profiles, complicating the reaction mixture.

Recommendation: While some protocols for unprotected azaindoles exist, especially with carefully selected catalyst systems, protection of the N-H group is highly recommended for robust and reproducible results .[1][6] Using a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can prevent these side reactions. However, be aware that some protecting groups, like BOC, can be unstable under certain Suzuki-Miyaura conditions.[6]

Q2: What are the most reliable methods for forming C-C and C-N bonds at the C3-position?

Answer: Palladium-catalyzed cross-coupling reactions are the workhorses for functionalizing this scaffold.

  • For C-C Bond Formation: The Suzuki-Miyaura coupling is the most widely used method. It involves reacting the 3-bromo substrate with a boronic acid or its derivative in the presence of a palladium catalyst and a base.[7][8][9][10]

  • For C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for coupling primary or secondary amines to the 3-position.[11][12][13] This reaction also requires a palladium catalyst, a suitable phosphine ligand, and a base.

Q3: For a Suzuki-Miyaura coupling, how do I choose between a boronic acid, a pinacol ester (Bpin), or a trifluoroborate?

Answer: The choice of boron reagent is crucial and directly impacts the most significant side reaction: protodeboronation.[14][15][16]

Boron ReagentAdvantagesDisadvantagesBest For...
**Boronic Acid (-B(OH)₂) **Often commercially available, highly reactive, no hydrolysis step needed.[7]Prone to decomposition, especially protodeboronation and homocoupling. Can be difficult to purify.[17][18]Rapid, small-scale reactions where the boronic acid is known to be stable.
Boronic Esters (e.g., -Bpin) More stable than boronic acids, easier to purify via chromatography, less susceptible to immediate protodeboronation.[7][17]May require hydrolysis to the boronic acid in situ to transmetalate, which can slow the reaction. Some can transmetalate directly.[17][19][20]Reactions requiring slower, more controlled release of the active boron species or when using sensitive substrates.
Trifluoroborates (-BF₃K) Highly stable, crystalline solids. Slow release of boronic acid under basic, aqueous conditions minimizes side reactions.[7]Can have poor solubility in common organic solvents. Hydrolysis is required for reactivity.Situations where the corresponding boronic acid is exceptionally unstable and prone to rapid protodeboronation.

Expert Insight: For heteroaromatic substrates like 7-azaindoles, which are known to be sensitive, starting with a boronic ester (like a pinacol ester) often provides a good balance of stability and reactivity, serving as a "slow-release" source of the active nucleophile.[18][21]

Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental issues. Each problem is presented with its likely cause, a mechanistic explanation, and actionable solutions.

Problem 1: Low Yield in Suzuki-Miyaura Coupling & Presence of Deborylated Arene

Question: My Suzuki coupling yield is poor, and LC-MS/NMR analysis shows a significant amount of the arene byproduct corresponding to my boronic acid starting material (Ar-H instead of Ar-B(OH)₂). What is happening and how do I fix it?

Primary Cause: Protodeboronation (also called protodeborylation). This is the most common failure mode, where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond before it can couple with your 3-bromo-azaindole.[14][15][16] This side reaction is catalyzed by both acid and base.[14][17][21]

Mechanistic Insight: Under the basic conditions of the Suzuki reaction, a boronate anion ([ArB(OH)₃]⁻) is formed. This species is more reactive towards both the desired transmetalation and the undesired protodeboronation, where a proton source (often water) cleaves the C-B bond.[15][21]

G cluster_suzuki Desired Suzuki Cycle cluster_proto Undesired Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar'-Pd(II)-Br)L₂ Pd0->OA Ar'-Br TM Transmetalation OA->TM Ar-B(OH)₃⁻ RE Reductive Elimination TM->RE Boronate Ar-B(OH)₃⁻ RE->Pd0 Product Ar-Ar' Product RE->Product Boronic Ar-B(OH)₂ Boronic->Boronate Base (OH⁻) Protonolysis Protodeboronation Boronate->Protonolysis H₂O Byproduct Ar-H Byproduct Protonolysis->Byproduct caption Fig 1. Competition between Suzuki Coupling and Protodeboronation.

Fig 1. Competition between Suzuki Coupling and Protodeboronation.

Solutions & Protocol Adjustments:

  • Use a Boronic Ester: As discussed in the FAQs, switch from a boronic acid to a more stable pinacol (Bpin) or neopentylglycol ester. This keeps the concentration of the highly reactive boronic acid low, minimizing decomposition.[7][21]

  • Choice of Base: Use a weaker, non-hydroxide base. K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃, NaOH, or KOH, as they are less likely to aggressively promote C-B bond cleavage.[21]

  • Minimize Water: While some water is often necessary for the hydrolysis of boronic esters and to facilitate the formation of the active [ArPd(OH)L₂] species, excess water can accelerate protodeboronation. Use anhydrous solvents and add water sparingly (e.g., 4:1 or 5:1 dioxane:water).

  • Increase Reaction Rate: Use a highly active catalyst system to ensure the desired cross-coupling outpaces the side reaction. Employing advanced phosphine ligands (e.g., SPhos, XPhos) or pre-formed palladium catalysts can significantly shorten reaction times.[5][21]

  • Temperature Control: High temperatures can accelerate protodeboronation.[15] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Problem 2: Significant Formation of 5-methyl-1H-pyrrolo[2,3-b]pyridine

Question: My reaction mixture contains a large amount of the debrominated starting material. Why is my bromo-azaindole being reduced?

Primary Cause: Hydrodehalogenation (Debromination) . This is a reductive side reaction where the C-Br bond is cleaved and replaced with a C-H bond. It can be catalyzed by the palladium(0) species in the reaction.

Mechanistic Insight: This side reaction can occur through several pathways. One common route involves the oxidative addition of the aryl bromide to Pd(0) to form the Ar-Pd(II)-Br intermediate. Instead of proceeding to transmetalation, this intermediate can react with a hydride source in the mixture (which can be trace impurities, solvent, or even the amine in a Buchwald-Hartwig reaction) or undergo β-hydride elimination from certain ligands or substrates, ultimately leading to the reduced arene after reductive elimination.[11][22]

G cluster_buchwald Desired Buchwald-Hartwig Cycle cluster_dehalogenation Hydrodehalogenation Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br AmineCoord Amine Coordination OA->AmineCoord HNR₂ Deprotonation Deprotonation AmineCoord->Deprotonation Base RE Reductive Elimination Deprotonation->RE RE->Pd0 Product Ar-NR₂ Product RE->Product Pd0_side Pd(0)L₂ OA_side Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0_side->OA_side Ar-Br Hydride Hydride Transfer OA_side->Hydride "H⁻" Source RE_side Reductive Elimination Hydride->RE_side Byproduct Ar-H Byproduct RE_side->Byproduct caption Fig 2. Buchwald-Hartwig Amination vs. Hydrodehalogenation.

Fig 2. Buchwald-Hartwig Amination vs. Hydrodehalogenation.

Solutions & Protocol Adjustments:

  • Protect the N-H Group: An unprotected pyrrole N-H can sometimes act as a proton source after deprotonation, facilitating reductive pathways. Protecting the nitrogen can suppress this.[6]

  • Scrutinize Reagents for Hydride Sources: Reagents like sodium borohydride are obvious hydride sources, but alcohols (especially isopropanol under basic conditions) or even certain amines can also act as hydride donors.[22] Ensure your solvents are pure and consider using a non-protic solvent like dioxane or toluene.

  • Ligand Choice: The choice of phosphine ligand is critical. Highly electron-donating and bulky ligands often stabilize the Pd(0) state and can favor the desired productive cycle over reductive pathways.

  • Base Selection: Using a non-nucleophilic, moderately strong base is often beneficial. Strong alkoxide bases (e.g., NaOtBu) are standard for Buchwald-Hartwig but can sometimes promote reduction. If debromination is severe, consider a carbonate or phosphate base, though this may require a more active catalyst system.

Problem 3: Formation of a Biaryl Homocoupling Product

Question: In my Suzuki reaction, I'm getting a significant amount of a byproduct that is a dimer of my boronic acid coupling partner (Ar-Ar). What causes this?

Primary Cause: Boronic Acid Homocoupling. This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) species that promote the homocoupling of two boronic acid molecules.[7][17][21]

Solutions & Protocol Adjustments:

  • Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents and the reaction vessel are rigorously degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[21]

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire setup and reaction duration.

  • Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.[7] If you use a Pd(II) source like Pd(OAc)₂, ensure your conditions efficiently reduce it to the active Pd(0) state at the beginning of the reaction. The phosphine ligand typically serves as the reductant in these cases.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation and hydrodehalogenation.

  • N-H Protection (Recommended): Start with N-SEM protected this compound.

  • Reaction Setup: To an oven-dried reaction vial, add the N-protected this compound (1.0 equiv), the arylboronic pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%) and any additional ligand if required. For more challenging couplings, a pre-catalyst like XPhos Pd G3 (1-3 mol%) can be used.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol uses a modern catalyst system to favor C-N bond formation.

  • Reaction Setup: To an oven-dried Schlenk flask, add the N-protected this compound (1.0 equiv), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.2-1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the amine (1.1-1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Fig 3. Troubleshooting Workflow for Cross-Coupling Reactions.

References

Validation & Comparative

comparing the efficacy of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine-based inhibitors with existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1H-pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors Versus Existing Drugs

Executive Summary

The relentless pursuit of precision in oncology has spotlighted the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold as a structurally adept foundation for developing novel kinase inhibitors. This guide offers a granular, evidence-based comparison of the efficacy of emerging 1H-pyrrolo[2,3-b]pyridine-based inhibitors against U.S. FDA-approved drugs targeting the Fibroblast Growth Factor Receptor (FGFR) family. We will dissect their mechanism of action, present a head-to-head analysis of preclinical efficacy data, and provide robust, field-tested protocols for comparative evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the competitive landscape and technical nuances of next-generation FGFR-targeted therapies.

The Scientific Rationale: Targeting Aberrant FGFR Signaling

The FGFR signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis.[1] Genetic aberrations—such as gene fusions, amplifications, or activating mutations—in FGFRs lead to constitutive kinase activity, driving oncogenesis in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and breast cancer.[1][2] This oncogene addiction makes the FGFR family a prime target for therapeutic intervention.

Existing therapies have validated this approach, but challenges related to off-target effects, acquired resistance, and patient-to-patient efficacy variability persist, necessitating the development of inhibitors with improved potency and selectivity.[3]

Mechanism of Action: The 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a "privileged scaffold," meaning its structure is well-suited for binding to the ATP pocket of various kinases. Its defining feature is the nitrogen atom at the 7-position, which, along with the pyrrole nitrogen, can form critical hydrogen bonds with the "hinge region" of the kinase domain—a mechanism fundamental to potent, ATP-competitive inhibition.[1] This interaction physically blocks ATP from binding, thereby preventing receptor autophosphorylation and halting the downstream activation of pro-survival signaling cascades like RAS-MAPK and PI3K-AKT.[1]

Caption: Competitive inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine-based drugs.

Comparative Efficacy Analysis: Preclinical Data

The ultimate value of a novel inhibitor scaffold is determined by its performance against established, clinically approved alternatives. We will compare a promising lead compound from the 1H-pyrrolo[2,3-b]pyridine series, designated Compound 4h , with three FDA-approved pan-FGFR inhibitors: Erdafitinib , Pemigatinib , and Infigratinib .[2][4][5][6][7]

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) from in vitro enzymatic assays, which directly measure the potency of a compound against the purified kinase domain. A lower IC₅₀ value indicates higher potency.

Table 1: Comparative In Vitro Efficacy (IC₅₀, nM) of FGFR Inhibitors

InhibitorScaffold ClassFGFR1FGFR2FGFR3FGFR4Data Source(s)
Compound 4h 1H-pyrrolo[2,3-b]pyridine 7925712[1][4]
Erdafitinib Quinoxaline1.22.53.05.7[8][9]
Pemigatinib Pyrido[2,3-d]pyrimidin-7(8H)-one0.40.51.230[10][11][12]
Infigratinib Pyridine-Pyrazine1.11.02.061[13][14][15]

Analysis of Efficacy Data:

  • Potency: The currently approved drugs, particularly Pemigatinib and Erdafitinib, demonstrate superior raw potency with IC₅₀ values in the low-to-sub-nanomolar range for FGFR1-3.[8][9][10][11][12] Compound 4h from the novel scaffold series shows potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, though it is comparatively less potent against FGFR3.[1][4]

  • Selectivity: A key differentiator is the selectivity profile against FGFR4. Both Compound 4h and Infigratinib exhibit significantly weaker inhibition of FGFR4 (IC₅₀ > 60 nM), suggesting a more selective profile for FGFR1-3.[1][4][13][14][15] In contrast, Erdafitinib is a more potent pan-FGFR inhibitor, strongly inhibiting all four isoforms.[8][9] This selectivity can be crucial, as inhibiting FGFR4 is not always therapeutically desirable and may contribute to off-target effects.

  • Lead Compound Potential: While Compound 4h is not as potent as the approved drugs, its high ligand efficiency and novel scaffold make it an excellent lead compound for further optimization.[1][4] Medicinal chemistry efforts can focus on improving potency while retaining the favorable selectivity profile.

Experimental Protocols for Efficacy Determination

To ensure the validity and reproducibility of comparative efficacy studies, standardized, robust protocols are non-negotiable. The following methodologies are foundational for characterizing and comparing kinase inhibitors.

In Vitro Kinase Inhibition Assay (Enzymatic IC₅₀ Determination)

Causality: This assay is the gold standard for determining a compound's direct inhibitory effect on a purified enzyme, independent of cellular factors. It isolates the drug-target interaction to provide a pure measure of potency (IC₅₀). The choice of a luminescence-based ATP/ADP detection system (e.g., ADP-Glo™) is based on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test inhibitor (e.g., Compound 4h) and comparator drugs (e.g., Erdafitinib) in 100% DMSO, starting at a high concentration (e.g., 10 mM). This creates a concentrated stock plate.

  • Intermediate Dilution: Create a 4X final concentration plate by diluting the DMSO stock plate into the appropriate kinase reaction buffer. This step minimizes the final DMSO concentration in the assay to ≤1%, preventing enzyme inhibition by the solvent.

  • Kinase Reaction Setup: In a 384-well assay plate, add 2.5 µL of the 4X inhibitor solution. Add 5 µL of a 2X kinase/substrate solution (containing the purified recombinant FGFR enzyme and a generic peptide substrate). Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

  • Reaction Initiation: Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. Initiate the enzymatic reaction by adding 2.5 µL of a 4X ATP solution. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding dynamics.

  • Reaction & Termination: Incubate the plate for 60 minutes at 30°C. Terminate the reaction by adding 5 µL of an ADP-Glo™ Reagent, which simultaneously stops kinase activity and depletes the remaining ATP.[16]

  • ADP to ATP Conversion: Incubate for 40 minutes at room temperature to allow the reagent to convert all ADP generated by the kinase into ATP.

  • Signal Generation & Detection: Add 10 µL of the Kinase Detection Reagent, which contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes in the dark.

  • Data Acquisition & Analysis: Read the luminescence on a plate reader. Convert raw data to percent inhibition relative to the vehicle control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow A 1. Prepare Serial Dilution of Inhibitors (4X) B 2. Add Inhibitor, Kinase, & Substrate to 384-well Plate A->B C 3. Initiate Reaction by Adding ATP (4X) B->C D 4. Incubate (e.g., 60 min @ 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP (Incubate 40 min) E->F G 7. Generate Luminescent Signal (Add Detection Reagent) F->G H 8. Read Plate & Calculate IC₅₀ G->H

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

Causality: This assay moves beyond the purified enzyme to measure an inhibitor's effect on a biological system—the proliferation of cancer cells. It provides a more holistic view of efficacy, accounting for cell permeability, target engagement in a cellular context, and impact on cell viability. The MTT assay is selected for its reliability and direct correlation between mitochondrial dehydrogenase activity (which reduces the MTT tetrazolium salt to purple formazan) and the number of viable, metabolically active cells.[17]

Step-by-Step Methodology:

  • Cell Plating: Seed a cancer cell line with a known FGFR aberration (e.g., RT112, which has an FGFR3 fusion) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[3] Incubate overnight (18-24 hours) to allow cells to adhere.

  • Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂). This duration is typically sufficient to observe significant effects on proliferation.

  • MTT Addition: Add 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[17][18]

  • Formazan Crystal Formation: Return the plate to the incubator for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[18] Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Incubation for Dissolution: Place the plate on a shaker or leave it overnight in the incubator in a humidified chamber to ensure all formazan is dissolved.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated cells and plot against the log of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a viable and promising platform for the development of next-generation FGFR inhibitors. Preclinical data, exemplified by Compound 4h, demonstrates that while achieving the raw potency of some FDA-approved drugs is a high bar, this scaffold can offer advantages in selectivity, particularly by sparing FGFR4.[1][4] This improved selectivity profile could translate into a better-tolerated therapeutic in a clinical setting.

The path forward requires rigorous structure-activity relationship (SAR) studies to optimize the potency of this scaffold, followed by in vivo xenograft studies to confirm anti-tumor activity and establish pharmacokinetic/pharmacodynamic relationships. The protocols detailed herein provide a self-validating framework for these critical next steps, ensuring that comparative data is both accurate and reproducible. For drug development professionals, the 1H-pyrrolo[2,3-b]pyridine core warrants significant attention as a foundation for creating differentiated, best-in-class kinase inhibitors.

References

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 3-Bromo-5-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry. Its unique arrangement of a pyrrole and a pyridine ring serves as an effective bioisostere for purines and indoles, enabling it to form crucial hydrogen bond interactions within the ATP-binding sites of various protein kinases.[1][2] Consequently, this scaffold is at the core of numerous approved drugs and clinical candidates, particularly in oncology.[3][4][5]

This guide focuses on the structure-activity relationship (SAR) of a specific, highly functionalized starting point: 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine . The strategic placement of the methyl group at the C5 position and the bromine atom at the C3 position provides a robust platform for systematic chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. The C3-bromo atom is an exceptionally versatile synthetic handle, ideal for introducing diverse chemical moieties via modern cross-coupling reactions.

This document will provide a comparative analysis of potential analog series derived from this core, supported by representative data from studies on the broader 7-azaindole class. We will delve into the rationale behind experimental design, provide detailed protocols for key synthetic transformations and biological assays, and summarize the expected SAR trends.

Core Scaffold and Strategic Points for Modification

The this compound core offers three primary vectors for chemical modification, each influencing the molecule's interaction with a target kinase in a distinct manner. Understanding the role of each position is fundamental to rational drug design.

  • C3-Position (The "Vector" Position): The bromine atom is a placeholder for introducing a wide array of substituents, typically via palladium-catalyzed cross-coupling reactions. Groups introduced here often project into the solvent-exposed region of the kinase ATP pocket, allowing for significant modulation of properties like solubility, cell permeability, and potency.

  • N1-Position (The "Pyrrole NH"): The pyrrole nitrogen is a critical hydrogen bond donor, often interacting with the kinase hinge region.[6] While derivatization at this position can sometimes disrupt this key interaction, it can also be used to probe pocket depth, improve metabolic stability, or introduce new interaction points.

  • C5-Position (The "Selectivity" Position): The methyl group at this position sits in a region that can influence selectivity between different kinases. Replacing the methyl group with larger or smaller, more polar or lipophilic groups can fine-tune the fit within the specific topology of the target kinase's active site.

Caption: Key modification points on the core scaffold.

Comparative SAR Analysis

The following sections compare hypothetical series of analogs based on modifications at the C3-position. The biological activity data presented is illustrative, synthesized from published studies on related 7-azaindole kinase inhibitors to demonstrate expected SAR trends.[5][7][8] The target for this illustrative analysis is a representative tyrosine kinase.

Series 1: Substitution at the C3-Position with Aryl and Heteroaryl Groups

The most common and fruitful strategy for modifying the 3-bromo precursor is the Suzuki-Miyaura cross-coupling reaction, which introduces (hetero)aryl groups. This modification directly impacts the compound's interaction with the solvent-exposed region of the ATP binding site and significantly affects physicochemical properties.

Experimental Rationale: The introduction of aryl groups can establish favorable pi-stacking or hydrophobic interactions with residues in the target active site. Heteroaryl groups can additionally serve as hydrogen bond acceptors or donors, further anchoring the inhibitor. The choice of substituent on the (hetero)aryl ring allows for fine-tuning of electronics, polarity, and metabolic stability.

Table 1: SAR of C3-(Hetero)Aryl Analogs

Compound R Group (at C3) Kinase IC₅₀ (nM) Rationale for Change in Activity
1a (Core) -Br >10,000 Bromine is a poor fit; serves as a synthetic handle.
1b Phenyl 520 Basic hydrophobic interaction improves potency over core.
1c 4-Fluorophenyl 250 Electron-withdrawing F can improve properties; minimal steric impact.
1d 4-(Trifluoromethyl)phenyl 85 Stronger electron-withdrawing group, enhances potency.
1e 4-Methoxyphenyl 410 Electron-donating group, may be less favorable electronically.
1f Pyridin-4-yl 45 Nitrogen acts as H-bond acceptor, significantly boosting potency.[1]

| 1g | Pyrimidin-5-yl | 30 | Additional nitrogen offers more H-bonding potential. |

SAR Summary:

  • Replacing the C3-bromo with a simple phenyl ring (1b ) establishes a baseline of activity.

  • Small, electron-withdrawing groups on the phenyl ring (1c , 1d ) are generally well-tolerated and can enhance potency.

  • The introduction of nitrogen-containing heterocycles (1f , 1g ) that can act as hydrogen bond acceptors leads to a significant improvement in inhibitory activity, highlighting a key interaction point in the target's solvent-exposed region.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are representative of the procedures used in the synthesis and evaluation of 7-azaindole analogs.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of C3-aryl analogs (e.g., 1b-1g ) from the this compound core.

Workflow Diagram:

Suzuki_Workflow Start 3-Bromo-5-methyl- 1H-pyrrolo[2,3-b]pyridine Reaction Reaction Mixture Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Reagents->Reaction Solvent Solvent System (e.g., Dioxane/H₂O) Solvent->Reaction Heat Heat (e.g., 90-100 °C) Reaction->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Final C3-Aryl Analog Purify->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a microwave vial or round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add dioxane and water (typically a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling with inert gas for 15-20 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Seal the vessel and heat the mixture to 90-100 °C with stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative)

This protocol outlines a common method to determine the IC₅₀ value of a compound against a target protein kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds in DMSO. Prepare ATP and substrate peptide solutions.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase buffer.

  • Compound Addition: Add 1 µL of the serially diluted test compounds to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the target kinase enzyme to all wells except the negative control and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30 °C for 60-90 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody in a fluorescence-based readout system (e.g., HTRF or LanthaScreen™).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The SAR analysis, extrapolated from established findings in the 7-azaindole class, strongly suggests that C3 modifications are a powerful tool for enhancing potency. Specifically, the introduction of hydrogen bond-accepting heteroaryl groups via Suzuki-Miyaura coupling appears to be a highly effective strategy.

Future work should focus on a multi-pronged optimization approach:

  • Exploring C3 Diversity: Systematically explore a wider range of five- and six-membered heterocycles at the C3 position to map the steric and electronic requirements of the solvent-exposed region.

  • N1-Derivatization: Synthesize small alkyl or aryl groups at the N1 position to probe for additional interactions and potentially improve metabolic stability, a known liability for the pyrrole NH.

  • C5-Modulation: Synthesize analogs where the C5-methyl group is replaced with other small alkyl groups (ethyl, cyclopropyl) or polar moieties (methoxymethyl) to enhance selectivity against a panel of off-target kinases.

By systematically applying these strategies, researchers can leverage the versatile this compound core to develop potent and selective next-generation therapeutics.

References

A Comparative Guide to the Cellular Validation of Novel Kinase Inhibitors: Evaluating 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel kinase inhibitors, using a representative 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine derivative as a case study. We will refer to our hypothetical test compound as BRM-PYR . This guide will objectively compare its performance with established BRAF inhibitors—Vemurafenib, Dabrafenib, and PLX8394—supported by established experimental data for these known drugs.

The successful development of targeted cancer therapies hinges on the rigorous validation of small molecule inhibitors in physiologically relevant models. While biochemical assays provide initial insights into a compound's potency, cell-based assays are critical for understanding its true efficacy, target engagement, and mechanism of action within the complex cellular environment.[1][2] This guide will walk you through the essential cell-based assays for characterizing a novel kinase inhibitor, from assessing its impact on cell viability to confirming its direct interaction with the target protein in live cells.

Comparative Analysis of BRAF Kinase Inhibitors

The pyrrolo[2,3-b]pyridine scaffold is a versatile starting point for the development of inhibitors targeting various kinases.[3][4][5] For the purpose of this guide, we will evaluate our hypothetical BRM-PYR as a potential BRAF inhibitor. The following table summarizes the key cellular characteristics of BRM-PYR in comparison to well-established BRAF inhibitors in the BRAF V600E-mutant melanoma cell line, A375.

CompoundTarget(s)A375 Cell Viability IC50 (nM)Mechanism of ActionKey Features
BRM-PYR (Hypothetical) BRAF V600ETo be determinedATP-competitive inhibitorNovel chemical scaffold
Vemurafenib BRAF V600E~248 nM[1][6]ATP-competitive inhibitor of monomeric BRAF V600E.[7]First-generation BRAF inhibitor; can cause paradoxical activation of the MAPK pathway in BRAF wild-type cells.[8]
Dabrafenib BRAF V600E/K~5 nM[9]ATP-competitive inhibitor of monomeric and dimeric BRAF V600 mutations.[10][11]Potent and selective; often used in combination with MEK inhibitors.[12]
PLX8394 (Plixorafenib) BRAF V600E, non-V600 BRAF mutants~3.8 nM (cell-free)[13][14]"Paradox-breaker" that inhibits BRAF monomers and dimers without inducing paradoxical pathway activation.[13][14][15]Next-generation inhibitor designed to overcome resistance mechanisms.[15]

The BRAF/MEK/ERK Signaling Pathway: A Key Target in Melanoma

The Ras-Raf-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[16][17] In approximately 50% of melanomas, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell proliferation.[18][19] This makes BRAF a prime target for therapeutic intervention.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, Ets-1) ERK->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor BRM-PYR & Comparator Inhibitors Inhibitor->BRAF

BRAF/MEK/ERK signaling pathway and inhibitor action.

Experimental Protocols for Cellular Validation

The following protocols provide a step-by-step guide to the essential cell-based assays for validating a novel kinase inhibitor like BRM-PYR.

Cell Viability Assay to Determine IC50

This assay quantifies the effect of the inhibitor on cell proliferation and viability, allowing for the determination of the half-maximal inhibitory concentration (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method that measures ATP levels as an indicator of metabolically active cells.[18][20][21]

Cell_Viability_Workflow Seed 1. Seed A375 cells in 96-well plates Treat 2. Treat with serial dilutions of inhibitor Seed->Treat Incubate 3. Incubate for 72 hours Treat->Incubate AddReagent 4. Add CellTiter-Glo® Reagent Incubate->AddReagent Measure 5. Measure luminescence AddReagent->Measure Analyze 6. Analyze data to determine IC50 Measure->Analyze

Workflow for determining IC50 using CellTiter-Glo®.

Detailed Protocol:

  • Cell Seeding:

    • Culture A375 human melanoma cells (ATCC CRL-1619) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[22]

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well opaque-walled plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[23]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of BRM-PYR and comparator drugs in DMSO.

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100 µM to 0.1 nM).

    • Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include a DMSO-only control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[17]

  • Luminescence Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.[9][24]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[25]

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[24]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[15]

Western Blot for Downstream Pathway Inhibition

To confirm that the observed decrease in cell viability is due to the inhibition of the target pathway, we can measure the phosphorylation status of downstream effectors. In the BRAF pathway, the phosphorylation of ERK (pERK) is a key indicator of pathway activity.[26][27]

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the inhibitor (e.g., 0.1x, 1x, and 10x the IC50 value) for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]

    • Scrape the cells, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.[19]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[28]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using an ECL substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[26]

NanoBRET™ Target Engagement Assay

This assay provides direct evidence of the inhibitor binding to its target protein within living cells.[29] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor).[30] Competitive displacement of the tracer by the inhibitor results in a loss of BRET signal, allowing for the quantification of intracellular target engagement.[8]

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor BRAF_NLuc_1 BRAF-NanoLuc Tracer_1 Tracer BRAF_NLuc_1->Tracer_1 Binding BRET_Signal BRET Signal Tracer_1->BRET_Signal Energy Transfer BRAF_NLuc_2 BRAF-NanoLuc Tracer_2 Tracer Inhibitor BRM-PYR Inhibitor->BRAF_NLuc_2 Binding No_BRET No BRET Signal

Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Transfection:

    • Co-transfect HEK293 cells with a BRAF-NanoLuc® fusion vector and a carrier DNA.[16]

    • Incubate for 24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Add the NanoBRET™ tracer to the cell suspension.

    • Dispense the cell-tracer mix into a 96-well white assay plate.

    • Add serial dilutions of the inhibitor to the wells.

  • Signal Measurement:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[8]

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~610 nm).[30]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration to determine the intracellular IC50 for target engagement.

Conclusion

The validation of a novel kinase inhibitor requires a multi-faceted approach that goes beyond simple biochemical assays. By employing a suite of cell-based assays, researchers can gain a comprehensive understanding of a compound's activity in a more physiologically relevant context. The workflow presented in this guide, using the hypothetical this compound derivative BRM-PYR as an example, provides a robust framework for assessing cell viability, confirming on-target pathway inhibition, and directly measuring target engagement in live cells. This rigorous evaluation is essential for identifying promising drug candidates and advancing the development of next-generation targeted therapies.

References

comparative analysis of different cross-coupling methods for functionalizing 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its structure, a bioisostere of indole, features a unique arrangement of hydrogen bond donors and acceptors, which allows for versatile interactions with biological targets.[1] This has cemented its status as a "privileged structure," frequently appearing in kinase inhibitors, antivirals, and other therapeutic agents.[1][2] The strategic functionalization of the 7-azaindole core is paramount for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile.[1]

This guide provides a comparative analysis of four principal palladium-catalyzed cross-coupling methods for the functionalization of the C3-position of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in drug discovery programs. We will delve into the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering field-proven insights, detailed experimental protocols, and a comparative data summary to guide researchers in selecting the optimal method for their synthetic objectives.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Its high functional group tolerance, the stability of boronic acids, and generally mild conditions make it a workhorse in complex molecule synthesis.[3]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the azaindole. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, formed by the activation of the boronic acid with a base. The final, irreversible step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands like those from the Buchwald group (e.g., XPhos) can accelerate reductive elimination and prevent undesirable side reactions like debromination, which can be a challenge with electron-deficient heterocycles.[4][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR' Ar-R' Reductive_Elimination->ArR' ArBr Ar-Br ArBr->Oxidative_Addition R'B(OH)2 R'-B(OH)₂ + Base R'B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance and Protocol Insights

For the 3-bromo-7-azaindole scaffold, a common challenge is the competitive reaction at the N-H site or catalyst inhibition. While N-protection (e.g., with a tosyl group) is an option, conditions have been developed for direct coupling on the unprotected core.[6][7] A robust catalyst system like PdCl₂(dppf) or a palladacycle precatalyst (e.g., XPhos Pd G2) is often employed to ensure high yields and minimize side products.[4][6] The use of a mixed solvent system like dioxane/water is typical, with an inorganic base such as K₂CO₃ or K₃PO₄.

Representative Protocol: A mixture of this compound (1.0 equiv), the desired aryl boronic acid (1.2-1.5 equiv), K₂CO₃ (2.0-3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.05-0.10 equiv) in a 3:1 mixture of dioxane and water is subjected to microwave irradiation at 120°C for 30-60 minutes or heated conventionally at 85-100°C for 4-12 hours.[6]

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to form C-N bonds by coupling aryl halides with a vast range of primary and secondary amines.[8] This is particularly valuable for drug discovery, where the introduction of amine functionalities is a key strategy for modulating solubility and biological activity.

Mechanistic Rationale

A significant challenge in applying this reaction to 7-azaindoles is the presence of the acidic N-H proton on the pyrrole ring. This could potentially lead to competitive N-arylation or catalyst deactivation. However, the development of specialized palladium precatalysts and bulky phosphine ligands allows for highly selective C-N coupling at the C3-bromo position, even without N-H protection.[9] These advanced catalyst systems favor a rapid rate of oxidative addition at the C-Br bond, outcompeting reactions involving the N-H group. The cycle proceeds via oxidative addition, coordination of the amine, deprotonation by a strong base (e.g., NaOt-Bu, LiHMDS) to form a palladium-amido complex, and finally, reductive elimination.[8][10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition ArPd(II)BrL Ar-Pd(II)(Br)L Oxidative_Addition->ArPd(II)BrL Amine_Coordination Amine Coordination & Deprotonation ArPd(II)BrL->Amine_Coordination ArPd(II)N(R)R'L Ar-Pd(II)(NRR')L Amine_Coordination->ArPd(II)N(R)R'L Reductive_Elimination Reductive Elimination ArPd(II)N(R)R'L->Reductive_Elimination Reductive_Elimination->Pd(0)L ArNRR' Ar-NRR' Reductive_Elimination->ArNRR' ArBr Ar-Br ArBr->Oxidative_Addition HNRR' HNRR' + Base HNRR'->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Performance and Protocol Insights

The choice of ligand is paramount for successful amination of the unprotected 3-bromo-7-azaindole. Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos, often delivered as stable palladium precatalysts, have proven exceptionally effective.[11] These systems operate under mild conditions and exhibit broad substrate scope, accommodating both aliphatic and aromatic amines.[9] The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is crucial for the deprotonation step.

Representative Protocol: To a solution of this compound (1.0 equiv) and the desired amine (1.2-1.5 equiv) in a solvent like THF or toluene, LiHMDS (2.5 equiv, 1M in THF) is added. A palladium precatalyst, such as RuPhos-Pd-G3 (0.04 equiv), is then added, and the reaction is heated to 65°C for 12 hours under an inert atmosphere.[11]

The Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira reaction provides a powerful and reliable method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond. This reaction is fundamental for introducing linear alkyne functionalities, which can serve as handles for further transformations (e.g., click chemistry, cyclizations) or as key structural elements in materials science and medicinal chemistry.

Mechanistic Rationale

The Sonogashira coupling typically employs a dual-catalyst system comprising a palladium complex and a copper(I) salt. The palladium cycle is similar to that of the Suzuki coupling. The key difference lies in the transmetalation step, where a copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base (typically an amine like Et₃N), transfers the alkynyl group to the Pd(II) center.[12][13] Copper-free Sonogashira protocols have also been developed, which can be advantageous for sensitive substrates.[14]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) ArPd(II)CCR'L2 Ar-Pd(II)(C≡CR')L₂ ArPd(II)BrL2->ArPd(II)CCR'L2 Transmetalation ArPd(II)CCR'L2->Pd(0)L2 Reductive Elimination Product ArPd(II)CCR'L2->Product Ar-C≡CR' CuI Cu(I)X CuCCR Cu(I)-C≡CR' CuI->CuCCR Alkyne + Base CuCCR->ArPd(II)BrL2 Transfers Acetylide CuCCR->CuI

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Performance and Protocol Insights

The Sonogashira reaction is generally robust and proceeds under mild conditions, often at room temperature. For substrates like 3-bromo-5-methyl-7-azaindole, the standard conditions of PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ with CuI as a co-catalyst in the presence of an amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA) are highly effective.[15][16] The amine serves as both the base and, in many cases, the solvent.

Representative Protocol: To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a mixture of THF and Et₃N (2:1), Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) are added. The reaction mixture is stirred at room temperature for 16 hours or until completion as monitored by TLC.[16]

The Heck Reaction: C-C Coupling with Alkenes

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, typically leading to the formation of a substituted alkene with trans selectivity.[17] While less common than the Suzuki coupling for introducing simple aryl groups, it is an invaluable tool for synthesizing styrenyl derivatives, cinnamates, and other vinylated heterocycles.

Mechanistic Rationale

The accepted mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond. The resulting Pd(II) complex then undergoes migratory insertion (or carbopalladation) of the alkene into the Pd-C bond. The final step is a syn-β-hydride elimination, which forms the alkene C-C double bond and a palladium-hydride species. This species is then converted back to the active Pd(0) catalyst by the base.[17] The regioselectivity of the insertion and the direction of the β-hydride elimination determine the final product structure.

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)BrL2 Migratory_Insertion Migratory Insertion ArPd(II)BrL2->Migratory_Insertion Intermediate σ-Alkyl-Pd(II) Complex Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 + HBr Product Substituted Alkene Beta_Hydride_Elimination->Product ArBr Ar-Br ArBr->Oxidative_Addition Alkene Alkene Alkene->Migratory_Insertion

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Performance and Protocol Insights

The Heck reaction often requires higher temperatures than the other coupling reactions discussed. A variety of palladium sources can be used, including Pd(OAc)₂, often in conjunction with phosphine ligands. For electron-deficient heterocycles, phosphine-free conditions using a palladium salt and a base like triethylamine or potassium carbonate in a polar aprotic solvent (e.g., DMF, NMP) can be effective. Microwave irradiation has been shown to significantly accelerate these reactions.[18]

Representative Protocol: A mixture of this compound (1.0 equiv), an alkene such as styrene or butyl acrylate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.1 equiv), and Et₃N (2.0 equiv) in DMF is heated in a sealed vessel at 100-130°C for 12-24 hours.[18] Alternatively, microwave heating at 150°C for 30 minutes can be employed.

Comparative Performance Summary

The selection of a cross-coupling method is dictated by the desired bond type, functional group compatibility, and available reagents. The table below summarizes the key attributes of each method for the C3-functionalization of this compound.

Method Bond Formed Typical Catalyst/Ligand Typical Base Typical Solvent Temp (°C) Time (h) Yield Range (%) Key Advantages Key Limitations
Suzuki-Miyaura C(sp²)-C(sp²)PdCl₂(dppf), XPhos Pd G2K₂CO₃, K₃PO₄Dioxane/H₂O, DME80-1202-1260-95%High functional group tolerance; stable reagents.Boronic acids can be unstable; potential for debromination.[4][6]
Buchwald-Hartwig C(sp²)-NRuPhos/BrettPhos PrecatalystsLiHMDS, NaOt-BuToluene, THF60-10012-2470-90%Direct C-N bond formation; works on unprotected N-H.[9][11]Requires strong base; sensitive to air and moisture.
Sonogashira C(sp²)-C(sp)Pd(PPh₃)₄ / CuIEt₃N, DIPEATHF, DMF, Et₃N25-604-1675-95%Mild conditions (often RT); forms useful alkyne handle.[12][15]Requires terminal alkyne; copper can be problematic for some substrates.
Heck C(sp²)-C(sp²) (vinyl)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, NMP, MeCN100-15012-2450-85%Couples directly with alkenes; good stereoselectivity.[17]Higher temperatures required; regioselectivity can be an issue.

Conclusion

The functionalization of this compound is readily achievable through a variety of robust palladium-catalyzed cross-coupling reactions.

  • The Suzuki-Miyaura reaction remains the method of choice for installing aryl and vinyl groups due to its exceptional reliability and the commercial availability of a vast array of boronic acids.

  • The Buchwald-Hartwig amination, particularly with modern precatalyst systems, provides an elegant and direct route to C3-amino-7-azaindoles, even on the unprotected scaffold.

  • The Sonogashira coupling offers a mild and efficient entry to C3-alkynyl derivatives, which are versatile intermediates for further synthetic elaboration.

  • The Heck reaction, while requiring more forcing conditions, is a valuable tool for accessing C3-vinylated analogs.

By understanding the mechanistic nuances and experimental parameters of each transformation, researchers can confidently select and execute the most appropriate strategy to accelerate their drug discovery and development efforts.

References

A Comparative Guide to Assessing the Selectivity of Kinase Inhibitors Derived from 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, being a bioisostere of adenine, makes it an excellent starting point for the design of ATP-competitive kinase inhibitors.[1] The strategic placement of a nitrogen atom in the six-membered ring allows for a crucial hydrogen bond interaction with the hinge region of the kinase active site, a foundational interaction for many potent inhibitors.[2] The specific derivative, 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, is a versatile intermediate, offering multiple vectors for chemical modification to achieve both potency and, critically, selectivity against the vast human kinome.

This guide provides an in-depth comparison of methodologies to assess the selectivity profile of kinase inhibitors derived from this scaffold. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and analyze how structural modifications on the core scaffold can influence the resulting selectivity profiles.

The Central Challenge: Achieving Kinase Selectivity

The human genome contains over 500 protein kinases, many of which share a high degree of similarity in their ATP-binding pockets.[3] This homology presents a significant hurdle in drug development: designing inhibitors that potently inhibit the intended kinase target while minimizing engagement with off-target kinases.[4] Poor selectivity can lead to unexpected side effects or toxicity, confounding clinical outcomes.[5][6] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity is not just a characterization step but a cornerstone of its development.

The journey from a promising lead compound to a validated chemical probe or drug candidate requires a tiered approach to selectivity profiling, moving from broad, low-resolution screens to high-resolution, physiologically relevant assays.

Tier 1: Broad Kinome Profiling for Initial Selectivity Assessment

The first step in understanding a new inhibitor's selectivity is to cast a wide net. Large-scale screening against a panel of hundreds of kinases provides a global view of its interaction landscape. This "compound-centric" approach efficiently identifies both on-target and off-target interactions early in the discovery process.[7]

Method of Choice: Competition Binding Assays (e.g., KINOMEscan®)

Competition binding assays are a robust and widely used method for primary screening. They measure the ability of a test compound to displace a known, immobilized ligand from the active site of a large number of kinases.

Causality Behind the Choice:

  • ATP-Independence: Unlike activity-based assays, these binding assays are independent of ATP concentration. This is crucial because IC50 values from activity assays can be misleading if the ATP concentration used doesn't reflect physiological levels (which can be in the millimolar range in cells).[8] Binding assays provide a direct measure of the inhibitor's affinity for the kinase, represented by the dissociation constant (Kd).

  • Broad Coverage: Commercial services offer panels of over 480 kinases, providing a comprehensive survey of the human kinome.[9][10] This extensive profiling allows for the early identification of potential off-target liabilities that might be missed in smaller, more focused panels.[8]

  • High-Throughput: The format is amenable to high-throughput screening of entire compound libraries.[7]

Illustrative Data Presentation:

To compare inhibitors derived from the this compound scaffold, we can present the KINOMEscan® data in a table format. For this guide, let's consider three hypothetical inhibitors (Compound A, B, and C) where different substitutions have been made at the 3-bromo position.

Kinase TargetCompound A (% Control @ 1µM)Compound B (% Control @ 1µM)Compound C (% Control @ 1µM)
Primary Target: CDK8 5 8 12
CDK7458552
CDK9609275
GSK3α959835
GSK3β929630
JAK2889185
FLT3969994

A lower % control value indicates stronger binding. In this hypothetical data, Compound A shows the highest potency for the primary target (CDK8) and some off-target activity on CDK7 and CDK9. Compound C, while slightly less potent on CDK8, shows significant off-target binding to GSK3α and GSK3β.

This initial screen allows for a rapid comparison and prioritization of compounds. A common way to quantify selectivity from such a screen is the Selectivity Score , which can be defined as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.[11]

Experimental Workflow: KINOMEscan® Profiling

The workflow for a competition binding assay is a streamlined, multi-step process.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor Test Inhibitor (e.g., Compound A) Incubation Incubate Inhibitor, Kinase, and Ligand Inhibitor->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR Quantify Bound Kinase via qPCR of DNA tag Wash->qPCR Analysis Calculate % of DMSO Control qPCR->Analysis

Caption: Workflow for a KINOMEscan® competition binding assay.

Tier 2: In Vitro Enzymatic Assays for Potency Determination

Once the initial selectivity landscape is mapped, the next step is to quantify the inhibitory potency (IC50) against the primary target and key off-targets identified in the broad screen.

Method of Choice: Radiometric or Fluorescence-Based Kinase Activity Assays

These assays directly measure the enzymatic activity of the kinase – its ability to phosphorylate a substrate.[3]

Causality Behind the Choice:

  • Functional Readout: Unlike binding assays, these directly measure the inhibition of the kinase's catalytic function, which is often the therapeutic goal.

  • IC50 Determination: They are the gold standard for determining the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[12] This provides a quantitative measure of potency that can be used to compare different compounds.

  • Mechanistic Insights: By varying the concentration of ATP, these assays can help determine if the inhibitor is ATP-competitive, which is the expected mechanism for compounds designed to mimic adenine.[3]

Illustrative Data Presentation:

Following up on our hypothetical inhibitors, we would determine their IC50 values against the primary target (CDK8) and the most significant off-target (GSK3β for Compound C).

CompoundCDK8 IC50 (nM)GSK3β IC50 (nM)Selectivity Ratio (IC50 GSK3β / IC50 CDK8)
Compound A 50>10,000>200
Compound B 85>10,000>117
Compound C 1203502.9

This quantitative data confirms that while Compound C is a potent CDK8 inhibitor, it is only about 3-fold selective over GSK3β, making it a less desirable candidate for further development if GSK3β inhibition is to be avoided.

Step-by-Step Protocol: In Vitro Kinase IC50 Determination (Fluorescence-Based)

This protocol outlines a typical fluorescence-based assay for determining IC50 values.[13]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., HEPES, MgCl2, DTT).

    • Prepare a stock solution of the kinase of interest (e.g., CDK8/CycC) in kinase buffer.

    • Prepare a stock solution of a suitable substrate peptide (e.g., a synthetic peptide with a phosphorylation site for CDK8).

    • Prepare a stock solution of ATP at a concentration close to the Km for the specific kinase to ensure the measured IC50 approximates the Ki.[4]

    • Serially dilute the test inhibitors in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Plate Setup:

    • In a 384-well plate, add a small volume (e.g., 2.5 µL) of each inhibitor dilution to the appropriate wells. Include DMSO-only wells as a "no inhibition" control.

    • Add the kinase and substrate mixture to all wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. In a fluorescence-based assay, this might involve adding a detection reagent containing a phosphorylation-specific antibody conjugated to a fluorophore.

    • Read the fluorescence intensity on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls).

    • Normalize the data to the DMSO control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Tier 3: Cellular Assays for Target Engagement and Functional Effects

A compound that is potent and selective in a test tube is not guaranteed to be effective in a living cell.[14] Cell permeability, stability, and engagement with the target in its native environment are all critical factors. Therefore, the final tier of selectivity assessment involves cell-based assays.

Method of Choice: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that directly measures the binding of an inhibitor to its target protein inside intact cells.[15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16]

Causality Behind the Choice:

  • Physiological Relevance: It provides direct evidence of target engagement in a physiological context, accounting for factors like cell membrane permeability and intracellular ATP concentrations.[16][17]

  • Confirmation of Binding: A thermal shift provides unambiguous proof that the compound is reaching and binding to its intended target.[18] This is a crucial validation step.

  • Selectivity in a Cellular Context: By running CETSA® and analyzing the thermal stability of both the intended target and potential off-targets (identified in Tier 1), one can confirm the selectivity profile within the cell.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

The CETSA® workflow confirms target engagement by measuring protein stabilization.

G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis Cells Culture Intact Cells Treatment Treat cells with Inhibitor or DMSO (Vehicle) Cells->Treatment Aliquot Aliquot cell suspension Treatment->Aliquot Heat Heat aliquots at a range of temperatures Aliquot->Heat Lysis Lyse cells and separate soluble/precipitated fractions Heat->Lysis Detection Detect soluble target protein (e.g., Western Blot, ELISA) Lysis->Detection Curve Plot melt curve to determine thermal shift Detection->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol: CETSA® with Western Blot Detection

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HCT116 for CDK8) to confluency.[19]

    • Treat the cells with the test inhibitor at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for a set duration (e.g., 3 hours).[20]

  • Harvesting and Aliquoting:

    • Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors.

    • Divide the cell suspension for each treatment group into multiple PCR tubes.

  • Heat Treatment:

    • Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., from 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[19]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein and cell debris by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-CDK8 antibody).[18]

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature for both the DMSO- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[16]

Conclusion: Synthesizing the Data for a Complete Selectivity Profile

Assessing the selectivity of kinase inhibitors derived from the this compound scaffold is a multi-tiered process that builds a progressively clearer picture of a compound's behavior. By integrating data from broad kinome binding assays, quantitative in vitro enzymatic assays, and physiologically relevant cellular target engagement assays, researchers can make informed decisions. This rigorous, evidence-based approach ensures that only the most selective and promising compounds are advanced, ultimately increasing the probability of developing safe and effective targeted therapies.

References

A Researcher's Guide to Elucidating the Mode of Action of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mode of action (MoA) of novel compounds based on the 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. Given that derivatives of the parent pyrrolo[2,3-b]pyridine core have demonstrated activity against several important target classes, including protein kinases and phosphodiesterases, a systematic and multi-faceted approach is essential for precise MoA determination.[1][2][3][4]

This document eschews a rigid template, instead presenting a logical, phased investigative workflow. It explains the causality behind experimental choices, provides detailed protocols for key validation techniques, and offers a comparative analysis framework using published data on analogous compounds.

Phase 1: Initial Hypothesis Generation through Phenotypic Screening

Before embarking on complex target deconvolution, it is crucial to understand the compound's functional effects at a cellular level. Phenotypic screening provides the initial clues to narrow down the vast landscape of potential molecular targets. The pyrrolo[2,3-b]pyridine scaffold is frequently associated with anti-proliferative and anti-inflammatory activities.[1][3] Therefore, a logical starting point is to assess the impact of the 3-bromo-5-methyl derivative in relevant cellular assays.

Core Experimental Rationale: The goal of this phase is to generate a functional "fingerprint" of the compound. Does it induce apoptosis in cancer cells? Does it suppress cytokine release in immune cells? The answers to these questions will guide the subsequent, more targeted investigations.

Recommended Initial Assays:

  • Anti-Proliferation/Cytotoxicity Assays: Using a panel of cancer cell lines (e.g., breast, lung, colon), assess the compound's effect on cell viability.

    • Method: Tetrazolium reduction assays (e.g., MTT, MTS) or ATP content assays (e.g., CellTiter-Glo®).[5] These methods provide a quantitative measure of cell viability based on metabolic activity.

    • Endpoint: Determine the half-maximal inhibitory concentration (IC50) across the cell line panel.

  • Anti-Inflammatory Assays: Use an appropriate immune cell line (e.g., macrophages) or primary cells.

    • Method: Stimulate cells with an inflammatory agent like lipopolysaccharide (LPS) and measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by the compound using ELISA.[6]

    • Endpoint: Determine the IC50 for the inhibition of key cytokines.

The resulting phenotypic profile provides the foundational data to hypothesize a target class. For instance, potent anti-proliferative activity points towards targets like kinases involved in cell cycle or growth factor signaling, a known area of activity for this scaffold.[1]

Phase 2: Unbiased Target Identification

With a functional effect established, the next critical step is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, moves from a "what does it do?" to a "what does it bind to?" question. Chemical proteomics, particularly affinity purification coupled with mass spectrometry (AP-MS), remains a gold-standard, unbiased approach.

Causality of Experimental Choice: The principle of AP-MS is simple: use the compound as "bait" to fish out its binding partners from a complex cellular protein mixture (proteome).[7][8] This method does not rely on prior assumptions about the target, making it ideal for discovering novel MoAs.

Experimental Workflow: Photo-Affinity Chromatography-Mass Spectrometry

This technique involves synthesizing a probe version of the compound that can be immobilized and, upon UV light exposure, covalently cross-linked to its target, strengthening the interaction for successful purification.[9]

G cluster_prep Probe Synthesis & Lysate Prep cluster_capture Target Capture & Elution cluster_analysis Protein Identification A Synthesize Affinity Probe (Compound + Linker + Biotin + Photoreactive Group) B Culture & Harvest Cells C Prepare Native Protein Lysate B->C D Incubate Lysate with Probe C->D E Immobilize on Streptavidin Beads D->E F UV Cross-linking E->F G Wash to Remove Non-specific Binders F->G H Elute Bound Proteins G->H I SDS-PAGE Separation H->I J In-gel Digestion (Trypsin) I->J K LC-MS/MS Analysis J->K L Database Search & Protein Identification K->L M M L->M Candidate Target(s)

Caption: Workflow for Photo-Affinity Pulldown Target ID.

Detailed Protocol: Photo-Affinity Pulldown
  • Probe Synthesis: Synthesize an analog of this compound incorporating three key moieties: a linker, a biotin tag for affinity capture, and a photoreactive group (e.g., diazirine).

  • Cell Lysis: Grow and harvest cells from a responsive cell line identified in Phase 1. Lyse the cells under non-denaturing conditions to maintain native protein conformations.

  • Incubation: Incubate the cell lysate with the synthesized affinity probe. A parallel control incubation should be performed with a non-photoreactive probe or by pre-blocking with an excess of the original, unmodified compound to identify specific binders.

  • Immobilization & Cross-linking: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and any bound proteins. Expose the mixture to UV light (typically 365 nm) to covalently cross-link the probe to its target.[9]

  • Washing: Perform stringent washing steps to remove proteins that are non-specifically bound to the beads.

  • Elution & Digestion: Elute the captured proteins from the beads. Separate the proteins by SDS-PAGE, excise unique bands present in the probe lane but absent or reduced in control lanes, and perform in-gel digestion with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the captured proteins. Candidate targets are those significantly enriched in the experimental sample compared to controls.[7]

Phase 3: Target Validation and Mechanistic Confirmation

Identifying a candidate protein via AP-MS is a major milestone, but it is not definitive proof. This phase uses orthogonal methods to confirm the direct interaction in a cellular context and to verify that engagement of this target leads to the observed phenotype.

Confirming Direct Target Engagement in Cells

Experimental Rationale: It is essential to confirm that the compound binds its putative target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[10] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11][12]

G A Treat Intact Cells (Vehicle vs. Compound) B Heat Cells to a Range of Temperatures A->B C Lyse Cells & Separate Soluble vs. Aggregated Proteins B->C D Quantify Remaining Soluble Target Protein (e.g., Western Blot) C->D E Generate Melt Curve D->E F Thermal Shift Observed? E->F G Target Engagement CONFIRMED F->G Yes H No Evidence of Direct Binding F->H No

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: CETSA
  • Cell Treatment: Treat intact cells with the this compound derivative at a relevant concentration (e.g., 10x IC50). Use a vehicle (e.g., DMSO) as a negative control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). A typical range might be 40°C to 70°C.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific candidate target protein using a detection method like Western Blot or an AlphaScreen®/HTRF® assay.[11]

  • Analysis: Plot the amount of soluble target protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells, indicating ligand-induced stabilization.[10][12]

Mapping the Downstream Signaling Pathway

Experimental Rationale: Once direct binding is confirmed, the final step is to prove that this interaction is responsible for the observed biological effect. This involves analyzing the signaling pathway downstream of the validated target. Based on literature for the pyrrolo[2,3-b]pyridine scaffold, we will use Fibroblast Growth Factor Receptor (FGFR) as a hypothetical target identified in Phase 2.

Aberrant FGFR signaling is implicated in many cancers and typically proceeds through the RAS-MAPK and PI3K-AKT pathways to promote cell proliferation and survival.[13][14][15][16] An effective inhibitor should block these downstream events.

G cluster_receptor Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Compound Pyrrolo[2,3-b]pyridine Derivative Compound->FGFR Inhibition PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival PKC->Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

Confirmation Experiments:

  • Phosphorylation Analysis: Treat cells with the compound and stimulate the FGFR pathway (e.g., with FGF ligand). Use Western Blotting to probe the phosphorylation status of key downstream nodes.

    • Prediction: An effective FGFR inhibitor should decrease the phosphorylation of FGFR itself, as well as downstream effectors like AKT and ERK.[14]

  • Gene Expression Analysis: Use qPCR or RNA-Seq to measure changes in the expression of genes known to be regulated by the FGFR pathway.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the target protein (e.g., FGFR).

    • Prediction: If the compound's effect is truly on-target, cells with the target knocked down should become resistant to the compound, as the molecular target is no longer present to be inhibited.

Comparative Analysis with Alternative Compounds

To position the novel this compound derivative within the existing landscape, its performance should be benchmarked against known inhibitors that share either the same scaffold or the same confirmed molecular target. This provides crucial context for its potency and selectivity.

Table 1: Comparison of Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors

Compound IDStructure/ReferencePDE4B IC50 (μM)Selectivity vs. PDE4DCellular Activity (TNF-α Inhibition)
Compound 7 ACS Med. Chem. Lett. 2019, 10, 8, 1141–1146[2]0.48Not ReportedNot Reported
Compound 11h ACS Med. Chem. Lett. 2019, 10, 8, 1141–1146[2]0.146-foldEquipotent to Rolipram
Rolipram Standard PDE4 Inhibitor~1.0LowStandard
Test Compound This compoundTo Be DeterminedTo Be DeterminedTo Be Determined

Table 2: Comparison of Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (μM)Reference
Compound 34e V600E B-RAF0.085Bioorg. Med. Chem. 2020, 28, 115493[1]
Compound 35 V600E B-RAF0.080Bioorg. Med. Chem. 2020, 28, 115493[1]
Test Compound To Be DeterminedTo Be DeterminedN/A

By systematically applying the phased approach outlined in this guide—from broad phenotypic observation to specific target identification, validation, and pathway mapping—researchers can confidently and accurately elucidate the mode of action of this compound derivatives, paving the way for informed lead optimization and further drug development.

References

A Head-to-Head Comparison of Substituted Pyrrolo[2,3-b]pyridine Scaffolds in Kinase Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes and prominent targets in drug discovery.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making the development of effective kinase inhibitors a key focus for therapeutic intervention.[3][4]

This guide provides a head-to-head comparison of different substituted pyrrolo[2,3-b]pyridine scaffolds, offering insights into their structure-activity relationships (SAR) and their efficacy in inhibiting various kinases. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for assessing kinase inhibition, empowering researchers to advance their own drug discovery programs.

The Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Platform for Kinase Inhibition

The versatility of the pyrrolo[2,3-b]pyridine core lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinase targets. Strategic modifications to this scaffold can enhance binding affinity, improve pharmacokinetic properties, and overcome mechanisms of drug resistance. This guide will focus on key substitutions and their impact on the inhibition of prominent kinase families, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).

Head-to-Head Comparison of Substituted Pyrrolo[2,3-b]pyridine Scaffolds

The following sections provide a comparative analysis of various substituted pyrrolo[2,3-b]pyridine derivatives, with supporting experimental data on their inhibitory potency (IC50 values) against key kinase targets.

Inhibition of Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) plays a crucial role in cytokine signaling through the JAK-STAT pathway.[5][6] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms, making JAKs attractive therapeutic targets. Several pyrrolo[2,3-b]pyridine-based JAK inhibitors have been developed, with substitutions at the C4 and C5 positions of the scaffold being particularly important for potency and selectivity.[7][8]

Table 1: Comparison of C4- and C5-Substituted Pyrrolo[2,3-b]pyridine Derivatives as JAK Inhibitors

Compound IDC4-SubstitutionC5-SubstitutionJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
1 CyclohexylaminoCarbamoyl555014[7]
2 CyclopentylaminoCarbamoyl454415[7]
3 CycloheptylaminoCarbamoyl25133.5[7]
4 PhenylaminoCarbamoyl>10000>100001600[7]
5 CyclohexylaminoH290018001100[7]

Analysis of Structure-Activity Relationships for JAK Inhibition:

The data in Table 1 clearly demonstrates the critical role of substitutions at both the C4 and C5 positions of the pyrrolo[2,3-b]pyridine scaffold for potent JAK inhibition.

  • C5-Substitution: The introduction of a carbamoyl group at the C5-position dramatically increases the inhibitory activity against all three JAK isoforms, as seen by comparing compounds 1-3 with compound 5 .[7] This suggests that the carbamoyl moiety forms key interactions within the ATP-binding pocket of the JAK enzymes.

  • C4-Substitution: The nature of the cycloalkylamino substituent at the C4-position influences both potency and selectivity. Increasing the ring size from cyclopentyl (2 ) to cycloheptyl (3 ) leads to a significant enhancement in potency, particularly for JAK3.[7] In contrast, replacing the cycloalkylamino group with a phenylamino group (4 ) results in a dramatic loss of activity, highlighting the importance of the aliphatic nature and conformation of this substituent for effective binding.[7]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[9][10][11] Mutations that lead to the constitutive activation of EGFR are a major driver of non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[12] The pyrrolo[2,3-d]pyrimidine scaffold, a close analog of pyrrolo[2,3-b]pyridine, has been extensively explored for EGFR inhibition.[13][14]

Table 2: Comparison of Substituted Pyrrolo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors

Compound IDC4-SubstitutionC6-SubstitutionEGFR IC50 (µM)Reference
6c [4-(diethylamino)butyl]amino2,6-dichlorophenyl0.45[15]
4e tert-butylurea3,5-dimethoxyphenyl>50[15]
4b tert-butylurea2,6-dichlorophenyl1.11[15]

Analysis of Structure-Activity Relationships for EGFR Inhibition:

The data in Table 2 highlights the significant impact of substitutions at the C4 and C6 positions of the related pyrido[2,3-d]pyrimidine scaffold on EGFR inhibitory activity.

  • C4-Substitution: The introduction of a basic side chain, such as the [4-(diethylamino)butyl]amino group in compound 6c , can enhance potency compared to the tert-butylurea moiety in compound 4b .[15] This is a common strategy in kinase inhibitor design to improve solubility and form additional interactions with the kinase.

  • C6-Substitution: The nature of the aryl group at the C6-position is crucial for both potency and selectivity. While the 2,6-dichlorophenyl group in compounds 6c and 4b confers broad-spectrum tyrosine kinase inhibitory activity, the 3,5-dimethoxyphenyl substitution in compound 4e leads to a dramatic loss of EGFR inhibition while increasing selectivity for FGFR.[15] This demonstrates that subtle changes in the substitution pattern can significantly alter the kinase selectivity profile.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following sections detail key signaling pathways and a representative kinase inhibition assay protocol.

Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the simplified signaling cascades for the JAK-STAT and EGFR pathways.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 6. Transcription

Caption: Simplified schematic of the JAK-STAT signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR 1. Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruitment PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Simplified schematic of the EGFR signaling pathway.

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® Luminescent Kinase Assay is a widely used, homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[16][17][18][19] The luminescent signal is inversely proportional to the amount of kinase activity.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (substituted pyrrolo[2,3-b]pyridine derivatives)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compounds or DMSO (for control wells) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP mixture in kinase reaction buffer. The optimal concentrations of substrate and ATP should be determined empirically, typically near the Km for each.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well of the plate.

    • Mix the contents of the wells on a plate shaker for 2 minutes to ensure thorough mixing.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20][21]

Experimental Workflow Diagram:

Kinase_Glo_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution Add_Compound 4. Add Compound/DMSO Compound_Prep->Add_Compound Kinase_Prep 2. Kinase Solution Add_Kinase 5. Add Kinase Kinase_Prep->Add_Kinase Sub_ATP_Prep 3. Substrate/ATP Mix Add_Sub_ATP 7. Add Substrate/ATP Sub_ATP_Prep->Add_Sub_ATP Add_Compound->Add_Kinase Incubate_1 6. Incubate (15 min) Add_Kinase->Incubate_1 Incubate_1->Add_Sub_ATP Incubate_2 8. Incubate (e.g., 60 min) Add_Sub_ATP->Incubate_2 Add_KG_Reagent 9. Add Kinase-Glo® Reagent Incubate_2->Add_KG_Reagent Incubate_3 10. Incubate (10 min) Add_KG_Reagent->Incubate_3 Read_Luminescence 11. Read Luminescence Incubate_3->Read_Luminescence Calc_Inhibition 12. Calculate % Inhibition Read_Luminescence->Calc_Inhibition Plot_Curve 13. Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 14. Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a typical Kinase-Glo® kinase inhibition assay.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. As demonstrated in this guide, strategic substitutions at various positions of the ring system can lead to significant improvements in inhibitory activity and can be used to tailor selectivity for specific kinase targets. The head-to-head comparison of different substituted scaffolds, supported by robust experimental data from well-established assays like the Kinase-Glo® platform, is essential for advancing our understanding of structure-activity relationships and for the successful development of novel kinase-targeted therapies. Researchers and drug development professionals are encouraged to leverage these insights to guide their own research and to explore the vast chemical space offered by this versatile scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols go hand-in-hand. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science that protects researchers, the community, and the environment. This guide provides a direct, procedural framework for the safe handling and disposal of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound common in drug discovery and development. The principles outlined here are designed to be self-validating, ensuring safety and compliance through a clear understanding of the "why" behind each step.

Hazard Identification and Immediate Assessment

This compound belongs to the chemical class of brominated heterocyclic aromatic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural analogue, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, provides critical hazard information that dictates its handling and disposal pathway.[1] The primary hazards are associated with its toxicity and irritant properties.

Table 1: GHS Hazard Classification (Based on Analogue Data)

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[1]
Skin Irritation Category 2 H315: Causes skin irritation[1]
Serious Eye Damage Category 1 H318: Causes serious eye damage[1]

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[1] |

The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[2] This is the single most important factor determining its disposal route, as co-mingling with other waste streams is prohibited and specialized disposal methods are required by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4][5]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that may generate waste, ensure all personnel are equipped with the appropriate PPE. The goal is to create a complete barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically-resistant gloves. Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][6]
Eye/Face Protection Tightly fitting safety goggles or a face shield. Protects against splashes that can cause serious eye damage.[1][6]
Respiratory Protection Use only in a certified chemical fume hood. Prevents inhalation of dust or vapors, which can cause respiratory irritation.[6][7]

| Skin and Body | Lab coat, long pants, and closed-toe shoes. | Ensures all skin is covered to prevent accidental contact.[6] |

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process focused on segregation, containment, and destruction by a licensed professional service. Never attempt to dispose of this chemical down the drain or in regular solid waste.[3][8]

Experimental Protocol: Waste Segregation and Containment

  • Characterize the Waste: Identify any waste stream (e.g., leftover solid reagent, contaminated solvents, reaction mixtures, contaminated consumables) containing this compound.

  • Classify as Halogenated: Due to the bromine atom, this waste MUST be classified as "Halogenated Organic Waste." [2][9] This classification is critical because the combustion of halogenated compounds produces acidic gases (like hydrogen bromide) that require specialized scrubbers in the incinerator flue gas system.[10] Mixing with non-halogenated waste can lead to regulatory violations and improper destruction.

  • Select a Waste Container:

    • Use a designated, chemically compatible waste container, typically provided by your institution's Environmental Health & Safety (EHS) department.[3][11]

    • The container must be in good condition, free of leaks, and have a secure, threaded screw cap.[9]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.[9]

    • Clearly write "Halogenated Organic Waste" and list all chemical constituents by their full name, including this compound and any solvents.[9][12] Do not use abbreviations.

    • Maintain an approximate percentage for each component.

  • Accumulate Waste:

    • Keep the waste container closed at all times except when actively adding waste.[9]

    • Store the container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[3]

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[11]

  • Arrange for Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS office to arrange for pickup.

    • The waste will be transported and disposed of by a licensed professional waste disposal company.[1]

Diagram 1: Disposal Decision Workflow

The following diagram illustrates the logical steps for ensuring the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment & Storage cluster_2 Step 3: Final Disposal A Waste Generated (Solid, Liquid, or Contaminated Material) B Is there a Carbon-Bromine bond? A->B C Classify as: 'HALOGENATED ORGANIC WASTE' B->C Yes D Select Chemically Compatible Waste Container with Screw Cap C->D E Attach Hazardous Waste Label List ALL constituents by full name D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Contact EHS for Pickup by Licensed Waste Contractor F->G H High-Temperature Incineration with Acid Gas Scrubbing G->H

Caption: Decision workflow for proper waste management.

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.

  • Decontamination: For containers that held acutely toxic materials (P-listed waste), triple rinsing is mandatory.[8] While this compound is not typically P-listed, it is best practice to follow this procedure due to its oral toxicity.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[8]

    • Each rinse should use a solvent volume of about 5-10% of the container's volume.[8]

    • Crucially, collect all rinsate and dispose of it as halogenated organic hazardous waste. [8] Do not pour it down the drain.

  • Container Disposal: Once triple-rinsed, the container can be disposed of in the regular trash. Before doing so, you must deface or remove all hazardous labels and leave the cap off to indicate it is empty and decontaminated.[8]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.[1]

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[14]

  • Contain the Spill: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[14][15] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][15] Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.

  • Decontaminate: Clean the spill area with a suitable solvent and soap and water. Collect all cleaning materials for disposal as hazardous waste.

By adhering to these systematic procedures, you build a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.